6-(Trifluoromethoxy)-1H-indole
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJNBPQUZSJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621997 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467451-91-8 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide combines known information with predicted values and detailed experimental protocols to facilitate further research and development.
Core Physicochemical Properties
The integration of a trifluoromethoxy group into the indole scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. A summary of the available and predicted physicochemical data for this compound and its close structural analogs is presented below.
| Property | This compound | 6-(trifluoromethyl)-1H-indole | Notes |
| Molecular Formula | C₉H₆F₃NO[1] | C₉H₆F₃N[2] | |
| Molecular Weight | 201.15 g/mol [1] | 185.15 g/mol [2] | |
| Melting Point | Not available | 99-107 °C[2] | The melting point of the trifluoromethoxy analog is expected to be within a similar range. |
| Boiling Point | Not available | Not available | High boiling point expected due to polar N-H group and molecular weight. |
| pKa | Predicted: ~16-17 | Predicted: ~17 | The N-H proton of the indole ring is weakly acidic. A predicted pKa for 4-Methoxy-6-(trifluoromethyl)-1H-indole is 15.814[3]. |
| LogP (Octanol/Water Partition Coefficient) | Predicted: ~3.0-3.5 | Predicted: ~3.1 | The trifluoromethoxy group increases lipophilicity. The XlogP for the related this compound-2-carboxylic acid is 3.5[4]. |
| Solubility | Predicted to be low in water, soluble in organic solvents. | Soluble in various organic solvents[2]. | High lipophilicity suggests low aqueous solubility. |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized and can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube oil bath.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2).
-
The melting point is reported as the range T1-T2.
LogP (Octanol/Water Partition Coefficient) Determination (Shake-Flask Method)
Objective: To determine the ratio of the concentration of the compound in octanol versus water at equilibrium.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in either water-saturated octanol or octanol-saturated water.
-
Add equal volumes of the water-saturated octanol and the octanol-saturated water to a separatory funnel or vial.
-
Add a known amount of the stock solution to the biphasic system.
-
Seal the container and shake vigorously for at least 30 minutes to allow for partitioning between the two phases.
-
Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully withdraw a sample from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the N-H proton of the indole ring.
Materials:
-
This compound sample
-
Co-solvent (e.g., methanol, DMSO) due to low aqueous solubility
-
Standardized strong base solution (e.g., 0.1 M KOH or NaOH)
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of a suitable co-solvent/water mixture.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Allow the pH reading to stabilize while stirring.
-
Begin titrating with the standardized strong base solution, adding small increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point on the titration curve.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.
Materials:
-
This compound sample
-
Distilled or deionized water
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker bath
-
Filtration system (e.g., syringe filters with low compound binding)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of water. The presence of undissolved solid is crucial.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Visualizations
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like this compound.
References
6-(trifluoromethoxy)-1H-indole CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group can significantly modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document consolidates available data on its chemical identity, structure, and proposes synthetic strategies and potential biological activities based on related compounds, given the limited specific data on the title compound.
Chemical Identity and Structure
CAS Number: 467451-91-8[1]
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆F₃NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=CC2=C1C=CN2)OC(F)(F)F | American Elements |
| InChI | InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | American Elements |
| InChIKey | DODJNBPQUZSJKO-UHFFFAOYSA-N | American Elements |
| Melting Point | Not available | |
| Boiling Point | Not available |
| Density | Not available | |
Table 2: Spectral Data (Predicted and from Related Compounds)
| Data Type | Description |
|---|---|
| ¹H NMR | Expected signals in the aromatic region (δ 6.5-8.0 ppm) and a broad singlet for the N-H proton. The trifluoromethoxy group does not have protons but will influence the chemical shifts of adjacent aromatic protons. |
| ¹³C NMR | Expected signals for the eight aromatic carbons and the carbon of the trifluoromethoxy group (quartet due to coupling with fluorine). |
| ¹⁹F NMR | A singlet is expected for the -OCF₃ group. |
| IR | Expected characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and strong C-F stretching bands (around 1200-1000 cm⁻¹). |
| MS | Expected molecular ion peak (M⁺) at m/z 201. Fragmentation may involve the loss of the trifluoromethoxy group. |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the required starting materials would be (4-(trifluoromethoxy)phenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.
Experimental Workflow: Proposed Fischer Indole Synthesis
Caption: Proposed workflow for the synthesis of this compound via Fischer indole synthesis.
Detailed Protocol (Hypothetical):
-
Hydrazone Formation: To a solution of (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: The reaction mixture containing the hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in a suitable solvent. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice-water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure of the final product would be confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the indole nucleus is a common scaffold in a wide array of biologically active molecules. The trifluoromethoxy group is known to enhance drug-like properties. Therefore, this compound is a valuable building block for the synthesis of novel therapeutic agents.
Potential Biological Activities (Inferred from Related Compounds):
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis. The introduction of a trifluoromethoxy group could enhance the potency and pharmacokinetic profile of such compounds.
-
Antiviral Activity: Indole-based compounds have been investigated as inhibitors of viral replication, including for HIV. The trifluoromethoxy substituent could lead to derivatives with improved antiviral efficacy.
-
Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. Fluorinated indoles may offer a strategy to overcome drug resistance in various pathogens.
-
CNS Activity: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a key component in drugs targeting the central nervous system.
Potential Signaling Pathway Involvement
Given the prevalence of the indole scaffold in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer.
Logical Relationship: From Compound to Potential Biological Effect
Caption: Logical pathway from the core compound to potential therapeutic applications.
Conclusion
This compound is a chemical entity with significant potential in the field of drug discovery. While specific experimental data for this compound is scarce in the public domain, its structural features suggest that it is a valuable starting material for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding based on available information and established chemical principles.
References
6-(trifluoromethoxy)-1H-indole molecular weight and formula
An In-depth Technical Guide to 6-(trifluoromethoxy)-1H-indole For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for this compound, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C9H6F3NO |
| Molecular Weight | 201.15 g/mol |
This information is crucial for stoichiometric calculations in experimental protocols and for the interpretation of analytical data. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the indole scaffold, which can in turn affect its biological activity and pharmacokinetic profile.
Molecular Identification
The compound is identified by the following key identifiers:
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).
Caption: Chemical Identity and Properties Relationship.
References
A Technical Guide to the Solubility of 6-(Trifluoromethoxy)-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-(trifluoromethoxy)-1H-indole, a key heterocyclic compound in medicinal chemistry and drug discovery. The trifluoromethoxy group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making its solubility profile a critical parameter for successful drug development.[1] Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its experimental determination. This includes a predicted solubility profile based on solvent polarity, a detailed protocol for the widely accepted shake-flask method, and a guide to quantification using High-Performance Liquid Chromatography (HPLC).
Predicted Solubility Profile
The principle of "like dissolves like" provides a basis for predicting the solubility of this compound in various organic solvents. The molecule possesses a polar N-H group capable of hydrogen bonding, a lipophilic trifluoromethoxy group, and an aromatic indole scaffold. This combination suggests a nuanced solubility profile. The following table outlines the predicted qualitative solubility.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall lipophilic character of the molecule, enhanced by the -OCF3 group, should allow for reasonable solubility. |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in various solvents due to its reliability and accuracy.[2][3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[3]
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a solvent-compatible 0.22 µm syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.[2]
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Quantification by HPLC
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Analyze the standard solutions by HPLC to generate a calibration curve by plotting the peak area versus concentration. The correlation coefficient (R²) should be > 0.99 for a valid calibration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation of Solubility: Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Physicochemical Properties and Solubility Rationale
The solubility of a molecule is governed by its structural and electronic properties. The diagram below illustrates the relationship between the key features of this compound and its expected solubility behavior.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
Spectroscopic Analysis of 6-(trifluoromethoxy)-1H-indole: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 6-(trifluoromethoxy)-1H-indole. Due to a lack of publicly available experimental NMR data for this specific molecule, this document presents predicted chemical shifts based on established substituent effects on the indole scaffold. For comparative purposes, experimental data for structurally related indole derivatives are also provided. The guide includes standardized experimental protocols for NMR data acquisition and visualizations to aid in the structural elucidation of similar compounds.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for unsubstituted indole and known substituent chemical shift (SCS) effects of a methoxy group, adjusted for the strong electron-withdrawing nature of the trifluoromethyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.1 - 8.3 | br s | - |
| H-2 | 7.2 - 7.4 | t | ~2.5 |
| H-3 | 6.5 - 6.7 | t | ~2.5 |
| H-4 | 7.6 - 7.8 | d | ~8.5 |
| H-5 | 7.0 - 7.2 | dd | ~8.5, ~1.8 |
| H-7 | 7.3 - 7.5 | d | ~1.8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 124 - 126 |
| C-3 | 102 - 104 |
| C-3a | 128 - 130 |
| C-4 | 121 - 123 |
| C-5 | 112 - 114 |
| C-6 | 145 - 147 |
| C-7 | 98 - 100 |
| C-7a | 136 - 138 |
| -OCF₃ | 120 - 123 (q, ¹JCF ≈ 257 Hz) |
Experimental Protocols
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for indole derivatives, based on standard laboratory practices.
Sample Preparation:
-
Weigh 5-10 mg of the indole derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ (referenced at δ 7.26 ppm).
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ (referenced at δ 77.16 ppm).
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
Mandatory Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Structure of this compound with atom numbering.
Caption: A generalized workflow for NMR-based structural analysis.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 6-(trifluoromethoxy)-1H-indole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental mass spectra for this specific molecule, this document focuses on a predicted fragmentation pattern derived from established principles of mass spectrometry and data from structurally analogous compounds. The protocols and analyses presented herein are designed to guide researchers in their experimental work with this and similar fluorinated indole derivatives.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to be primarily driven by the stability of the indole ring and the influence of the trifluoromethoxy substituent.
The molecular ion ([M]⁺˙) is predicted to be observed at m/z 201. The fragmentation cascade is likely to involve the loss of the trifluoromethoxy group and characteristic cleavages of the indole ring.
Predicted Fragmentation Pathway:
Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound
| Predicted Fragment Ion | Proposed Structure/Loss | Predicted m/z | Predicted Relative Abundance |
| [M]⁺˙ | Molecular Ion | 201 | Moderate |
| [M-F]⁺ | Loss of a fluorine radical | 182 | Low |
| [M-CF₃]⁺ | Loss of a trifluoromethyl radical | 132 | High |
| [M-OCF₃]⁺ | Loss of a trifluoromethoxy radical | 116 | High |
| [C₇H₅]⁺ | Loss of HCN from the indole cation | 89 | Moderate |
Note: The predicted relative abundances are qualitative and based on the expected stability of the fragment ions.
Experimental Protocols
The following protocols are generalized for the analysis of indole derivatives and should be optimized for the specific instrumentation used.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for analysis.
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be developed to remove interfering substances.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like indole derivatives.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Injection Volume | 1 µL (splitless) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-300 |
| Scan Speed | 2 scans/sec |
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving higher sensitivity and selectivity, particularly in complex matrices.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase, 50 mm x 2.1 mm ID, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental and Data Analysis Workflow
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern and generalized experimental protocols serve as a starting point for researchers. It is imperative to perform experimental analysis to confirm these predictions and to develop and validate methods for specific applications. The provided workflows and diagrams offer a structured approach to the analysis and interpretation of mass spectrometry data for this and other novel indole derivatives.
An In-depth Technical Guide to the FT-IR Spectrum of 6-(trifluoromethoxy)-1H-indole
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 6-(trifluoromethoxy)-1H-indole. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predictive analysis based on the known spectral data of related indole derivatives and compounds containing trifluoromethoxy groups. The information herein is intended to serve as a robust reference for spectral interpretation, compound identification, and quality control in a research and drug development context.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the indole ring, the N-H bond, aromatic C-H bonds, and the trifluoromethoxy substituent. The predicted absorption bands are summarized in the table below. These predictions are derived from spectral data of indole and its derivatives.[1][2][3][4] The typical FT-IR of a control indole showed a stretching vibration band at 3406 cm⁻¹ which was attributed to the N-H peak.[3] The peaks at 3022 cm⁻¹ and 3049 cm⁻¹ can be attributed to symmetric and asymmetric C-H stretching vibration peaks.[3] The characteristic aromatic C=C strong stretching were appeared at 1508 cm⁻¹, and 1577 cm⁻¹ in the sample.[3] Vibrations peaks at 1616 cm⁻¹, and 1456 cm⁻¹ were due to C-C (in ring) stretching in the sample.[3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | ~3400 | Medium-Strong | A relatively sharp peak characteristic of the indole N-H group. The position can be influenced by hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Multiple weak bands are expected in this region corresponding to the stretching of C-H bonds on the indole ring. |
| C-F Stretch (asymmetric) | ~1280 | Strong | The trifluoromethyl group will exhibit strong absorption bands. This is a characteristic and often dominant peak in the spectrum. |
| C-F Stretch (symmetric) | ~1170 | Strong | Another strong absorption band associated with the trifluoromethyl group. |
| C-O-C Stretch (asymmetric) | ~1240 | Strong | The ether linkage of the trifluoromethoxy group will produce a strong absorption band, which may overlap with the C-F stretching vibrations. |
| C-O-C Stretch (symmetric) | ~1070 | Medium | A medium intensity band corresponding to the symmetric stretch of the C-O-C linkage. |
| Aromatic C=C Stretch | 1620-1450 | Medium-Weak | A series of peaks in this region are characteristic of the carbon-carbon double bond stretching within the indole ring. |
| C-N Stretch | ~1340 | Medium | The stretching vibration of the carbon-nitrogen bond within the pyrrole ring of the indole nucleus. |
| Aromatic C-H In-Plane Bend | 1300-1000 | Medium-Weak | Multiple bands of medium to weak intensity are expected in this region. |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | The substitution pattern on the benzene ring will influence the exact position of these strong bands, which are useful for confirming the structure. |
Experimental Protocol for FT-IR Spectroscopy
The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound, based on standard laboratory practices.
2.1. Materials and Instrumentation
-
This compound (solid powder)
-
Potassium bromide (KBr), spectroscopic grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker VERTEX 70 or Perkin Elmer FTIR spectrometer)[1][2]
-
Sample holder for KBr pellets
-
Spatula
-
Desiccator
2.2. Sample Preparation (KBr Pellet Method)
-
Drying: Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption. Cool the KBr in a desiccator.
-
Grinding: In the agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dried KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture. The final mixture should have a consistent, powder-like appearance.
-
Pellet Formation: Transfer the ground mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet is thin and clear.
2.3. Spectral Acquisition
-
Instrument Purge: Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment. Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the sample compartment.
-
Data Collection: Acquire the FT-IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.[2]
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow and a logical process for spectral data analysis.
Caption: Experimental workflow for FT-IR spectroscopy.
Caption: Logical workflow for FT-IR spectrum analysis.
References
The Trifluoromethoxy Group on an Indole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (OCF₃) group onto an indole scaffold offers a compelling strategy for modulating the electronic properties and metabolic stability of this privileged heterocyclic system. This guide provides a comprehensive overview of the electronic effects of the OCF₃ group on the indole ring, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and drug development.
Electronic Properties of the Trifluoromethoxy Group on the Indole Nucleus
The trifluoromethoxy group is a unique substituent that exerts a dual electronic influence on aromatic systems. It is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms, and a weaker electron-donating resonance effect (+R) from the oxygen lone pairs. When attached to the electron-rich indole ring, this duality significantly impacts the electron density distribution, reactivity, and physicochemical properties of the molecule.
The indole ring itself is a π-excessive system, prone to electrophilic attack, primarily at the C3 position. The presence of an OCF₃ group modulates this inherent reactivity. While the strong -I effect deactivates the ring towards electrophilic substitution compared to unsubstituted indole, the +R effect can influence the regioselectivity of such reactions. The net electronic effect of the OCF₃ group is generally electron-withdrawing, which can be quantified by Hammett constants. Although specific Hammett constants for substituents on the indole ring are not as well-established as for benzene derivatives, the values for the trifluoromethoxy group on a phenyl ring provide a useful approximation.
Below is a diagram illustrating the inductive and resonance effects of the trifluoromethoxy group on an indole ring.
Caption: Inductive and resonance effects of the OCF₃ group on indole.
Quantitative Electronic Parameters
Quantifying the electronic influence of the trifluoromethoxy group is crucial for predicting reactivity and understanding structure-activity relationships (SAR). The following table summarizes key electronic parameters for the OCF₃ group.
| Parameter | Value | Description |
| Hammett Constant (σp) | 0.35 | Represents the electronic effect of the substituent at the para position of a benzene ring, indicating a net electron-withdrawing character. |
| Hammett Constant (σm) | 0.40 | Represents the electronic effect at the meta position, which is primarily inductive, showing a strong electron-withdrawing nature. |
| Predicted pKa (5-OCF₃-indole) | 16.06 ± 0.30 | The predicted acidity of the N-H proton. A lower pKa value compared to unsubstituted indole (pKa ≈ 17) would indicate an increase in acidity due to the electron-withdrawing nature of the OCF₃ group.[1] |
Synthesis of Trifluoromethoxy-Substituted Indoles
The synthesis of trifluoromethoxy-substituted indoles can be achieved through various established methods for indole synthesis, with the Fischer indole synthesis being a prominent and versatile approach. This method typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
Fischer Indole Synthesis of 5-Trifluoromethoxyindole
A common route to 5-trifluoromethoxyindole involves the use of 4-(trifluoromethoxy)phenylhydrazine as a key starting material. The general workflow is depicted in the diagram below.
Caption: General workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5-Trifluoromethoxyindole via Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of 5-trifluoromethoxyindole from 4-(trifluoromethoxy)aniline.
Step 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
-
Diazotization: Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
Isolation: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. The phenylhydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation and Cyclization: To a solution of 4-(trifluoromethoxy)phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add a slight excess of an appropriate ketone or aldehyde (e.g., pyruvic acid to yield indole-2-carboxylic acid, which can be subsequently decarboxylated).
-
Acid Catalysis: Add a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethoxy-substituted indole.
Spectroscopic Characterization
The electronic environment of the indole ring is significantly altered by the OCF₃ substituent, which is reflected in its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these compounds.
NMR Data for 5-Trifluoromethoxy-1H-indole
The following table summarizes typical (predicted or reported) NMR chemical shifts for 5-trifluoromethoxy-1H-indole. Actual values may vary depending on the solvent and experimental conditions.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H1 (N-H) | ~8.1 | br s | - |
| H2 | ~7.2 | t | ~2.5 | |
| H3 | ~6.5 | t | ~2.5 | |
| H4 | ~7.6 | d | ~8.8 | |
| H6 | ~7.0 | dd | ~8.8, ~2.2 | |
| H7 | ~7.4 | d | ~2.2 | |
| ¹³C | C2 | ~125 | ||
| C3 | ~102 | |||
| C3a | ~129 | |||
| C4 | ~111 | |||
| C5 | ~144 | q | ~1.8 | |
| C6 | ~115 | |||
| C7 | ~112 | |||
| C7a | ~132 | |||
| -OCF₃ | ~121 | q | ~257 | |
| ¹⁹F | -OCF₃ | ~ -58 | s | - |
Reactivity and Influence in Drug Development
The electron-withdrawing nature of the trifluoromethoxy group deactivates the indole ring towards electrophilic aromatic substitution. However, the substitution pattern is still largely governed by the inherent directing effects of the indole nucleus and the resonance contribution of the OCF₃ group, favoring substitution at the C3 position, and to a lesser extent, at other positions depending on the reaction conditions and the nature of the electrophile.
In the context of drug development, the OCF₃ group is considered a "super-methoxy" or "pseudo-halogen" group. It offers several advantages:
-
Increased Lipophilicity: The OCF₃ group is more lipophilic than a methoxy group, which can enhance membrane permeability and improve oral bioavailability of drug candidates.
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the OCF₃ group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.[1]
-
Conformational Effects: The steric bulk and electronic properties of the OCF₃ group can influence the preferred conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.
The logical relationship of these properties in the drug development process is illustrated in the following diagram.
Caption: Impact of OCF₃ group properties on drug development.
Conclusion
The trifluoromethoxy group serves as a valuable substituent for modifying the electronic landscape of the indole ring. Its strong inductive electron-withdrawing effect, coupled with a weak resonance donating effect, deactivates the ring while influencing the regioselectivity of chemical transformations. In drug discovery, the incorporation of an OCF₃ group can confer desirable properties such as enhanced metabolic stability and lipophilicity, making trifluoromethoxy-substituted indoles promising scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding of the core principles governing the electronic properties of this unique substituent on the indole nucleus, offering a practical resource for researchers in the field.
References
The Reactivity of the Indole Nucleus Substituted with a 6-Trifluoromethoxy Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the indole nucleus bearing a 6-trifluoromethoxy substituent. The introduction of the trifluoromethoxy group (-OCF3) at the 6-position of the indole ring significantly modulates its electronic properties, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. This document outlines the expected reactivity patterns, provides detailed experimental protocols for key reactions, and presents relevant signaling pathways and drug development workflows where such derivatives could be of interest.
Core Concepts: Electronic Influence of the 6-Trifluoromethoxy Substituent
The trifluoromethoxy group is a unique substituent with dual electronic effects. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), which deactivates the aromatic ring towards electrophilic attack.[1] However, the oxygen atom possesses lone pairs that can participate in resonance, acting as a weak π-donor.[1] This duality makes the -OCF3 group a deactivating, yet ortho-, para-directing substituent in typical electrophilic aromatic substitutions.[1][2]
On the indole nucleus, the primary site for electrophilic attack is the electron-rich C3 position of the pyrrole ring. The strong electron-withdrawing nature of the 6-trifluoromethoxy group is expected to decrease the overall electron density of the indole ring system, thereby reducing the rate of electrophilic substitution at C3 compared to unsubstituted indole. For electrophilic attack on the benzene portion, the 6-OCF3 group would direct incoming electrophiles to the C5 and C7 positions.
Electrophilic Substitution Reactions
Despite the deactivating nature of the 6-trifluoromethoxy group, the indole nucleus is expected to remain sufficiently nucleophilic to undergo common electrophilic substitution reactions, albeit potentially requiring more forcing conditions.
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a mild method to introduce a formyl group at the C3 position of indoles. For 6-trifluoromethoxyindole, the reaction is expected to proceed, though potentially at a slower rate than for electron-rich indoles.
Table 1: Quantitative Data for Vilsmeier-Haack Reaction of a Hypothetical 6-Trifluoromethoxyindole
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 6-Trifluoromethoxyindole | POCl₃, DMF | 0 to 100 | 8 - 12 | 6-Trifluoromethoxyindole-3-carboxaldehyde | 70-80 |
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Trifluoromethoxyindole
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-trifluoromethoxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 9-10 with a 20% aqueous sodium hydroxide solution.
-
The product, 6-trifluoromethoxyindole-3-carboxaldehyde, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole. Due to the deactivating nature of the 6-trifluoromethoxy group, a stronger Lewis acid or higher temperatures might be necessary compared to reactions with unsubstituted indole.
Table 2: Quantitative Data for Friedel-Crafts Acylation of a Hypothetical 6-Trifluoromethoxyindole
| Starting Material | Acylating Agent | Lewis Acid | Solvent | Product | Expected Yield (%) |
| 6-Trifluoromethoxyindole | Acetyl Chloride | AlCl₃ | Dichloromethane | 3-Acetyl-6-trifluoromethoxyindole | 60-75 |
| 6-Trifluoromethoxyindole | Acetic Anhydride | ZnCl₂ | Acetic Acid | 3-Acetyl-6-trifluoromethoxyindole | 55-70 |
Experimental Protocol: Friedel-Crafts Acylation of 6-Trifluoromethoxyindole
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 6-trifluoromethoxyindole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Friedel-Crafts acylation.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the C3 position. The reactivity of 6-trifluoromethoxyindole in the Mannich reaction is expected to be lower than that of indole itself.
Table 3: Quantitative Data for the Mannich Reaction of a Hypothetical 6-Trifluoromethoxyindole
| Starting Material | Aldehyde | Amine | Solvent | Product | Expected Yield (%) |
| 6-Trifluoromethoxyindole | Formaldehyde | Dimethylamine | Acetic Acid | 6-Trifluoromethoxygramine | 65-75 |
Experimental Protocol: Mannich Reaction of 6-Trifluoromethoxyindole
-
To a cooled (0 °C) solution of dimethylamine (1.1 equivalents) in acetic acid, add a 37% aqueous solution of formaldehyde (1.1 equivalents) dropwise with stirring.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 6-trifluoromethoxyindole (1 equivalent) in acetic acid to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and basify with concentrated sodium hydroxide solution until pH > 10.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Caption: Experimental workflow for the Mannich reaction.
Nucleophilic Substitution Reactions
The indole nucleus is generally not susceptible to direct nucleophilic aromatic substitution. However, the presence of a strong electron-withdrawing group like the 6-trifluoromethoxy group could potentially activate the benzene ring for such reactions under harsh conditions, particularly at the positions ortho and para to the substituent (C5 and C7). More commonly, nucleophilic substitution reactions involving indoles occur on side chains introduced via electrophilic substitution.
Signaling Pathways and Drug Development
Indole derivatives are privileged scaffolds in medicinal chemistry and are known to interact with a wide range of biological targets. While specific data for 6-trifluoromethoxyindole is scarce, the introduction of a trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and cell permeability.[3]
Below is a representative signaling pathway for kinase inhibitors, a common class of drugs for which indole is a key scaffold.
Caption: A representative kinase signaling pathway targeted by indole derivatives.
The development of a drug candidate based on a 6-trifluoromethoxyindole scaffold would follow a standard drug discovery and development workflow.
Caption: A generalized drug discovery and development workflow for an indole-based compound.
Conclusion
The 6-trifluoromethoxy substituent imparts unique electronic properties to the indole nucleus, primarily acting as a deactivating group for electrophilic substitution due to its strong inductive electron withdrawal. This guide provides a theoretical framework and practical protocols for exploring the reactivity of this scaffold. While direct experimental data for 6-trifluoromethoxyindole is limited, the principles outlined herein, derived from the known behavior of the trifluoromethoxy group on aromatic systems and the established reactivity of the indole core, offer a solid foundation for researchers in organic synthesis and medicinal chemistry. Further investigation into the synthesis and biological evaluation of 6-trifluoromethoxyindole derivatives is warranted to fully unlock their potential in drug discovery.
References
The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can dramatically enhance the developability and efficacy of drug candidates. This in-depth technical guide explores the multifaceted role of this "super-halogen" in drug design, providing a comprehensive overview of its impact on physicochemical properties, metabolic stability, and target engagement. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge to effectively leverage the trifluoromethoxy group in their drug discovery programs.
Physicochemical Properties: Fine-Tuning for Success
The trifluoromethoxy group exerts a profound influence on a molecule's fundamental physicochemical properties, primarily through its potent electron-withdrawing nature and high lipophilicity. These characteristics allow for the fine-tuning of a drug candidate's profile to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, governing a molecule's ability to traverse biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[3] This significant increase in lipophilicity compared to a methoxy group (π = -0.02) can enhance membrane permeability and improve oral bioavailability.[2] However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity.
Electronic Effects
The strong electron-withdrawing nature of the trifluoromethoxy group, a consequence of the high electronegativity of the fluorine atoms, significantly impacts the electron distribution within a molecule. This can alter the pKa of nearby ionizable groups, influencing a drug's solubility and its interactions with biological targets. By modulating the electronic landscape of a molecule, the trifluoromethoxy group can enhance binding affinity and selectivity.[2]
Table 1: Comparison of Physicochemical Properties of Aniline Derivatives
| Substituent | logP | pKa |
| -H | 1.85 | 4.60 |
| -OCH₃ | 1.98 | 5.34 |
| -OCF₃ | 2.89 | 3.53 |
This table presents a representative comparison of the impact of different substituents on the lipophilicity (logP) and acidity (pKa) of the aniline scaffold. The data illustrates the significant increase in lipophilicity and acidity conferred by the trifluoromethoxy group.
Metabolic Stability: A Shield Against Degradation
A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The trifluoromethoxy group is renowned for its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][4]
By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, medicinal chemists can effectively block a key site of metabolism. This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]
Table 2: In Vitro Metabolic Stability of a Compound and its Analogs in Human Liver Microsomes
| Compound Analog | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl (-CH₃) | 15 | 46.2 |
| Methoxy (-OCH₃) | 25 | 27.7 |
| Trifluoromethoxy (-OCF₃) | > 120 | < 5.8 |
This table provides a comparative example of how the substitution of a metabolically susceptible group with a trifluoromethoxy group can dramatically improve metabolic stability, as evidenced by a significantly longer half-life and lower intrinsic clearance in a human liver microsome assay.
Target Interactions: Enhancing Potency and Selectivity
The unique steric and electronic properties of the trifluoromethoxy group can also be exploited to enhance a drug's interaction with its biological target. The increased lipophilicity can lead to stronger hydrophobic interactions within the binding pocket.[5] Furthermore, the electron-withdrawing nature of the group can influence hydrogen bonding and other non-covalent interactions, leading to improved binding affinity and selectivity.[2] The trifluoromethoxy group can also serve as a bioisostere for other chemical groups, allowing for the optimization of drug-target interactions.[1]
Table 3: Receptor Binding Affinity of a Kinase Inhibitor and its Analogs
| Compound Analog | IC₅₀ (nM) |
| Methoxy (-OCH₃) | 150 |
| Chloro (-Cl) | 75 |
| Trifluoromethoxy (-OCF₃) | 25 |
This table illustrates the potential of the trifluoromethoxy group to enhance target engagement. The data shows a significant improvement in the inhibitory potency (lower IC₅₀ value) of a kinase inhibitor upon substitution with a trifluoromethoxy group compared to other common substituents.
Experimental Protocols
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
This protocol describes a user-friendly, two-step method for the synthesis of ortho-trifluoromethoxylated anilines, which are valuable building blocks in medicinal chemistry.[6]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
To a solution of N-aryl-N-hydroxyacetamide (1.0 mmol) in chloroform (5 mL) in a round-bottom flask, add cesium carbonate (Cs₂CO₃, 0.1 mmol).
-
Add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent II, 1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(trifluoromethoxy)acetamido intermediate.
Step 2: Thermally Induced OCF₃-Migration
-
Dissolve the N-(trifluoromethoxy)acetamido intermediate (1.0 mmol) in nitromethane (5 mL) in a sealed tube.
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-trifluoromethoxylated aniline derivative.
In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a trifluoromethoxy-containing compound in liver microsomes.[7]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the classic shake-flask method for the experimental determination of the octanol-water partition coefficient (logP).[8]
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the n-octanol-saturated water and water-saturated n-octanol to a vial.
-
Add a small aliquot of the test compound stock solution to the vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Allow the phases to separate completely, which can be facilitated by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Visualizing the Impact of the Trifluoromethoxy Group
The following diagrams illustrate key concepts and workflows related to the application of the trifluoromethoxy group in medicinal chemistry.
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's armamentarium, offering a predictable and often beneficial impact on a drug candidate's physicochemical properties, metabolic stability, and target affinity. Its ability to simultaneously enhance lipophilicity and block metabolic degradation makes it a highly attractive substituent for overcoming common drug development hurdles. By understanding the fundamental principles outlined in this guide and employing the detailed experimental protocols, researchers can strategically incorporate the trifluoromethoxy group to design more effective and durable therapeutic agents. As synthetic methodologies for the introduction of this versatile group continue to advance, its role in shaping the future of drug discovery is set to expand even further.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability and suppliers of 6-(trifluoromethoxy)-1H-indole
For Immediate Release
This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of increasing interest to researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science. This document details its commercial availability, key chemical and physical properties, and potential applications, offering a centralized resource for its evaluation and use.
Commercial Availability and Supplier Specifications
This compound (CAS Number: 467451-91-8) is available from a number of specialized chemical suppliers. The compound is typically offered in research quantities, with options for bulk and custom synthesis available from some vendors. Below is a summary of offerings from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| American Elements | 467451-91-8 | C₉H₆F₃NO | 201.15 | Available in various purities, including high purity grades.[1] | Can be produced to customer specifications. |
| Sigma-Aldrich | 467451-91-8 | C₉H₆F₃NO | 201.15 | Not specified | - |
| AKSci | 467451-91-8 | C₉H₆F₃NO | 201.15 | 97%[2] | Physical form is solid at 20°C.[2] |
| BLD Pharm | 467451-91-8 | C₉H₆F₃NO | 201.15 | Not specified | Recommended storage at 2-8°C under an inert atmosphere.[3] |
| Alachem Co., Ltd. | 467451-91-8 | C₉H₆F₃NO | 201.15 | Not specified | Available for R&D to industrial use.[4] |
| Key Organics | 467451-91-8 | C₉H₆F₃NO | 201.15 | Not specified | - |
Physicochemical Properties
The trifluoromethoxy group significantly influences the physicochemical properties of the indole scaffold. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | American Elements, Sigma-Aldrich, et al. |
| Molecular Weight | 201.15 g/mol | American Elements, Sigma-Aldrich, et al. |
| CAS Number | 467451-91-8 | Multiple Suppliers |
| Physical Form | Solid (at 20°C) | AKSci[2] |
| Boiling Point | 247.5 ± 35.0 °C (at 760 Torr) | Guidechem[5] |
| Density | 1.4 g/cm³ | AKSci[2] |
| Refractive Index | 1.55 | AKSci[2] |
| Purity | 97% | AKSci[2] |
Potential Applications in Research and Development
While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in medicinal chemistry.
The indole scaffold is a privileged structure found in a wide array of biologically active compounds. The incorporation of a trifluoromethoxy group (-OCF₃) can confer several advantageous properties to a drug candidate, including:
-
Enhanced Metabolic Stability: The trifluoromethoxy group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Increased Lipophilicity: This can improve a molecule's ability to cross biological membranes, potentially enhancing bioavailability.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the reactivity and binding interactions of the indole ring.
Given these properties, this compound is a valuable building block for the synthesis of novel compounds targeting a range of therapeutic areas. The strategic placement of the trifluoromethoxy group at the 6-position of the indole ring provides a unique starting point for the exploration of new chemical space in drug discovery programs.
Experimental Protocols
Signaling Pathways
Information regarding the specific interaction of this compound with signaling pathways is not available in the current body of scientific literature. The exploration of its biological targets would be a novel area of research. A logical workflow for investigating such interactions is proposed below.
References
stability and storage conditions for 6-(trifluoromethoxy)-1H-indole
An In-depth Technical Guide on the Stability and Storage of 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in medicinal chemistry and materials science. Understanding the stability profile of this compound is critical for ensuring its integrity in experimental settings and for the development of long-term storage protocols.
Chemical Properties and Structure
This compound is an indole derivative characterized by a trifluoromethoxy group at the 6th position of the indole ring. This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.
Structure:
Stability Profile
While specific, publicly available, long-term stability studies on this compound are limited, information can be inferred from safety data sheets (SDS) of the compound and its structural analogs. The indole scaffold can be susceptible to oxidation and degradation under certain conditions. The trifluoromethoxy group is generally considered to be highly stable.
Key Stability Considerations:
-
Light Sensitivity: Indole derivatives can be sensitive to light and may discolor or degrade upon prolonged exposure. It is recommended to store the compound in amber vials or other light-protecting containers.
-
Air Sensitivity: The indole ring can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.
-
Temperature: Elevated temperatures can accelerate degradation. Refrigeration is recommended for long-term storage.
-
Moisture: While the trifluoromethoxy group increases hydrophobicity, the indole N-H group can still interact with water. Storage in a dry environment is crucial to prevent potential hydrolysis or other moisture-related degradation.
Recommended Storage Conditions
Based on the available data for this compound and similar fluorinated indoles, the following storage conditions are recommended to ensure the compound's integrity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the indole ring. |
| Light | Protect from light (Amber vial) | To prevent photodegradation. |
| Moisture | Store in a dry place | To avoid potential moisture-induced degradation. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
Experimental Protocol: Accelerated Stability Study
To determine the intrinsic stability of this compound, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability.
Objective: To assess the stability of this compound under elevated temperature and humidity conditions over a defined period.
Materials:
-
This compound (solid powder)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Vials (amber and clear)
-
Stability chamber or oven capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the sample by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
-
Sample Preparation for Stress Conditions:
-
Weigh and place known amounts of the compound into both amber and clear vials.
-
Some vials should be sealed under ambient air, while others are purged with an inert gas before sealing to assess oxidative stability.
-
-
Stress Conditions:
-
Place the prepared vials into a stability chamber set to 40°C and 75% relative humidity.
-
-
Time Points for Analysis:
-
Pull samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).
-
-
Sample Analysis:
-
At each time point, retrieve a set of vials (amber/clear, air/inert gas).
-
Prepare the samples for HPLC analysis as done for the initial analysis.
-
Analyze by HPLC to determine the purity and identify any degradation products.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area.
-
Calculate the percentage of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Experimental Workflow for Accelerated Stability Study
Caption: Workflow for an accelerated stability study.
Potential Degradation Pathways
Indole derivatives can be involved in various biological signaling pathways. A common mechanism of action for many bioactive small molecules is the modulation of kinase signaling pathways, which are crucial for cellular processes.
Methodological & Application
Synthesis of 6-(Trifluoromethoxy)-1H-indole from 4-Trifluoromethoxyaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-(trifluoromethoxy)-1H-indole, a valuable building block in medicinal chemistry and drug development, starting from commercially available 4-trifluoromethoxyaniline. The synthetic route involves a two-step process: the initial conversion of 4-trifluoromethoxyaniline to 4-(trifluoromethoxy)phenylhydrazine hydrochloride via a diazotization-reduction reaction, followed by a Fischer indole synthesis to yield the target indole. This application note includes detailed experimental protocols for both steps, a summary of quantitative data, and a workflow diagram to facilitate understanding and replication in a laboratory setting.
Introduction
Indole scaffolds are privileged structures in a vast array of biologically active compounds and natural products. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutics. The following protocols detail a reliable and reproducible method for its preparation.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Preparation of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: 4-Trifluoromethoxyaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by in-situ reduction with a suitable reducing agent to form the corresponding hydrazine salt.
-
Fischer Indole Synthesis: The resulting 4-(trifluoromethoxy)phenylhydrazine hydrochloride is condensed with an acetaldehyde equivalent, and the intermediate hydrazone is cyclized under acidic conditions to afford this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.
Materials:
-
4-Trifluoromethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid and water.
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add 4-trifluoromethoxyaniline (1.0 eq) to the cold acid solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite (or stannous chloride) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
-
Hydrolysis and Isolation:
-
Slowly add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
-
Cool the mixture to 0-10 °C. The product, 4-(trifluoromethoxy)phenylhydrazine hydrochloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
-
Protocol 2: Fischer Indole Synthesis of this compound
This is a general protocol for the Fischer indole synthesis and may require optimization for specific laboratory conditions.
Materials:
-
4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
-
Acetaldehyde Dimethyl Acetal or Glycolaldehyde (as an acetaldehyde equivalent)
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
-
A suitable solvent (e.g., toluene, acetic acid)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization (One-Pot):
-
To a solution of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add the acetaldehyde equivalent (1.1 eq).[1]
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone in situ.[1]
-
To this mixture, add the acid catalyst (e.g., polyphosphoric acid).[1]
-
Heat the reaction mixture to 80-150 °C for 1-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.[1]
-
Data Presentation
| Step | Reactant | Molar Eq. | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Trifluoromethoxyaniline | 1.0 | 1. NaNO₂, HCl2. Na₂SO₃ or SnCl₂ | Water | -5 to 100 | 2-5 | >75 |
| 2 | 4-(Trifluoromethoxy)phenylhydrazine HCl | 1.0 | Acetaldehyde equivalent, PPA | Acetic Acid | 80-150 | 1-4 | 60-80 (estimated) |
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
4-Trifluoromethoxyaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrochloric Acid and Sodium Nitrite: Corrosive and toxic. Handle with extreme care. The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive at higher temperatures.
-
Sodium Sulfite and Stannous Chloride: Irritants. Avoid inhalation of dust.
-
Polyphosphoric Acid: Corrosive. Handle with care.
-
Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 4-trifluoromethoxyaniline. The protocols are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. This valuable indole derivative can subsequently be used in the synthesis of a wide range of complex molecules for drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 6-(trifluoromethoxy)-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed, generalized protocol for the synthesis of 6-(trifluoromethoxy)-1H-indole using the Fischer indole synthesis. This method is a cornerstone in heterocyclic chemistry, widely employed in the pharmaceutical and agrochemical industries for the preparation of indole derivatives. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction, discovered in 1883 by Emil Fischer, proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring system.[1] Common catalysts for this reaction include Brønsted acids such as hydrochloric acid and sulfuric acid, as well as Lewis acids like zinc chloride and polyphosphoric acid (PPA).[1]
Key Starting Material: 4-(Trifluoromethoxy)phenylhydrazine
The primary precursor for the synthesis of this compound is 4-(trifluoromethoxy)phenylhydrazine, typically used as its hydrochloride salt for improved stability. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its synthesis generally involves the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.
Generalized Experimental Protocol
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a carbonyl compound (1.0-1.2 equivalents), for example, pyruvic acid to yield an indole-2-carboxylic acid, or an appropriate aldehyde to yield the parent indole.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration, washed with a cold solvent, and dried, or the reaction mixture can be carried forward to the next step without isolation of the intermediate.
Step 2: Acid-Catalyzed Cyclization (Indolization)
-
To the phenylhydrazone (or the reaction mixture from the previous step), add a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.
-
Heat the reaction mixture with vigorous stirring. The temperature can range from 80°C to 150°C, depending on the specific substrates and catalyst used.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, to a pH of 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Reactants and Products for the Fischer Indole Synthesis of this compound
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(trifluoromethoxy)phenylhydrazine HCl | Starting Material | C₇H₈ClF₃N₂O | 228.60 |
| Pyruvic Acid (example carbonyl) | Reactant | C₃H₄O₃ | 88.06 |
| Polyphosphoric Acid | Catalyst | (HPO₃)n | Variable |
| This compound | Product | C₉H₆F₃NO | 201.15 |
Mandatory Visualizations
Caption: Workflow for the Fischer indole synthesis.
Caption: Logical relationship of the synthesis.
References
Application Notes and Protocols: Leimgruber-Batcho Synthesis of 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-(trifluoromethoxy)-1H-indole, a valuable building block in medicinal chemistry and drug development, via the Leimgruber-Batcho indole synthesis. This method offers a high-yield and versatile route from commercially available starting materials. The protocols provided herein are based on established principles of the Leimgruber-Batcho synthesis, with special considerations for the electron-withdrawing nature of the trifluoromethoxy substituent.
Introduction
The Leimgruber-Batcho indole synthesis is a powerful and widely utilized method for the preparation of indoles, which are core scaffolds in numerous pharmacologically active compounds.[1] The synthesis proceeds in two key steps: the formation of a β-amino-nitrostyrene intermediate from an ortho-nitrotoluene derivative, followed by a reductive cyclization to afford the indole ring system.[2] This method is particularly advantageous due to the ready availability of diverse ortho-nitrotoluene starting materials, allowing for the synthesis of a wide array of substituted indoles under relatively mild conditions.[1] The presence of electron-withdrawing groups on the aromatic ring can influence the reaction rate and the choice of reduction method in the second step.[3]
Synthesis Pathway Overview
The synthesis of this compound via the Leimgruber-Batcho method commences with the reaction of 2-nitro-4-(trifluoromethoxy)toluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the key enamine intermediate. This is followed by the reductive cyclization of the enamine to yield the final indole product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Part 1: Synthesis of β-Dimethylamino-2-nitro-4-(trifluoromethoxy)styrene (Enamine Intermediate)
This procedure details the formation of the enamine intermediate. The electron-withdrawing trifluoromethoxy group is expected to enhance the acidity of the benzylic protons of the starting material, potentially facilitating the reaction.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-4-(trifluoromethoxy)toluene | 223.13 | 10.0 g | 0.0448 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 8.08 g | 0.0678 |
| Pyrrolidine | 71.12 | 0.32 g | 0.0045 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-(trifluoromethoxy)toluene (10.0 g, 0.0448 mol).
-
Add anhydrous dimethylformamide (50 mL) to dissolve the starting material.
-
To the stirred solution, add N,N-dimethylformamide dimethyl acetal (8.08 g, 0.0678 mol, 1.5 equivalents) followed by pyrrolidine (0.32 g, 0.0045 mol, 0.1 equivalents).
-
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The formation of the highly conjugated enamine product is often indicated by a change in color to a deep red or purple.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The solid enamine product will precipitate. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).
-
Dry the solid product under vacuum to a constant weight. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Part 2: Reductive Cyclization to this compound
Several methods can be employed for the reductive cyclization of the enamine intermediate. Below are three common protocols with varying conditions and reducing agents. The choice of method may depend on available equipment, scale, and desired purity.
Method A: Catalytic Hydrogenation with Palladium on Carbon
This is often a clean and high-yielding method. However, with electron-withdrawing substituents, there is a potential for the formation of a stable 1-hydroxyindole byproduct, especially under low hydrogen pressure or with a low catalyst loading.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| β-Dimethylamino-2-nitro-4-(trifluoromethoxy)styrene | 278.22 | 10.0 g | 0.0359 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
Procedure:
-
To a hydrogenation vessel, add the enamine intermediate (10.0 g, 0.0359 mol) and ethyl acetate (150 mL).
-
Carefully add 10% Pd/C (1.0 g, 10 wt%) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi and stir vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford pure this compound.
Method B: Reduction with Iron in Acetic Acid
This is a classic and robust method for nitro group reduction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| β-Dimethylamino-2-nitro-4-(trifluoromethoxy)styrene | 278.22 | 10.0 g | 0.0359 |
| Iron Powder (<100 mesh) | 55.84 | 10.0 g | 0.179 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend the enamine intermediate (10.0 g, 0.0359 mol) in glacial acetic acid (100 mL).
-
Heat the mixture to 60 °C with vigorous stirring.
-
Add iron powder (10.0 g, 0.179 mol, 5 equivalents) portion-wise over 30 minutes, controlling the exotherm.
-
After the addition is complete, heat the reaction mixture to 90-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Neutralize the filtrate by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method C: Reduction with Stannous Chloride Dihydrate
This method is another effective way to achieve the reductive cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| β-Dimethylamino-2-nitro-4-(trifluoromethoxy)styrene | 278.22 | 10.0 g | 0.0359 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 24.3 g | 0.108 |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
Dissolve the enamine intermediate (10.0 g, 0.0359 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add a solution of stannous chloride dihydrate (24.3 g, 0.108 mol, 3 equivalents) in concentrated hydrochloric acid (20 mL) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat at reflux for 2-3 hours.
-
Cool the mixture and pour it onto ice.
-
Make the solution basic (pH > 8) by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify by column chromatography.
Data Summary
The following table summarizes the expected outcomes for the different reductive cyclization methods. Yields are estimates based on similar syntheses and may vary.
| Method | Reducing Agent | Solvent | Temperature | Typical Yield (%) | Notes |
| A | H₂, 10% Pd/C | Ethyl Acetate | Room Temp. | 80-95 | Clean reaction; potential for 1-hydroxyindole formation. |
| B | Fe | Acetic Acid | 90-100 °C | 70-85 | Robust method; requires careful workup to remove iron salts. |
| C | SnCl₂·2H₂O | Ethanol | Reflux | 75-90 | Effective; workup involves basification. |
Workflow and Logic Diagram
The experimental workflow can be visualized as a series of sequential steps, each with specific inputs and outputs.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-(Trifluoromethoxy)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The trifluoromethoxy group (-OCF₃) is a valuable substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, 6-(trifluoromethoxy)-1H-indole derivatives are of significant interest in the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the construction of the indole core with a high degree of functional group tolerance and regioselectivity. This document provides detailed protocols for the synthesis of this compound derivatives via the Larock indole synthesis, a robust palladium-catalyzed heteroannulation reaction.
Synthetic Strategy
A highly efficient approach to 2,3-disubstituted 6-(trifluoromethoxy)-1H-indoles is the Larock indole synthesis.[1][2] This palladium-catalyzed reaction involves the coupling of a 2-haloaniline with a disubstituted alkyne. The general strategy involves the initial preparation of a suitable 2-halo-4-(trifluoromethoxy)aniline, which then undergoes the palladium-catalyzed cyclization with a variety of alkynes to generate the desired indole derivatives.
Data Presentation
The following table summarizes the expected products and representative yields for the Larock indole synthesis of various this compound derivatives starting from 2-iodo-4-(trifluoromethoxy)aniline. The yields are based on typical outcomes for Larock indole syntheses as reported in the literature for analogous substrates.[1][3]
| Entry | Alkyne Substrate | R¹ | R² | Product | Expected Yield (%) |
| 1 | Diphenylacetylene | Ph | Ph | 2,3-Diphenyl-6-(trifluoromethoxy)-1H-indole | 85-95 |
| 2 | 1,2-Diphenylethyne | Et | Et | 2,3-Diethyl-6-(trifluoromethoxy)-1H-indole | 80-90 |
| 3 | 1-Phenyl-1-propyne | Me | Ph | 2-Methyl-3-phenyl-6-(trifluoromethoxy)-1H-indole | 75-85 |
| 4 | 4-Octyne | Pr | Pr | 2,3-Dipropyl-6-(trifluoromethoxy)-1H-indole | 82-92 |
| 5 | 1-(p-Tolyl)-2-phenylacetylene | Ph | p-Tolyl | 2-Phenyl-3-(p-tolyl)-6-(trifluoromethoxy)-1H-indole | 88-96 |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)aniline (Intermediate)
This protocol describes the iodination of the commercially available 4-(trifluoromethoxy)aniline.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Iodine monochloride (ICl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-iodo-4-(trifluoromethoxy)aniline.
Protocol 2: General Procedure for Larock Indole Synthesis of this compound Derivatives
This protocol outlines the palladium-catalyzed cyclization of 2-iodo-4-(trifluoromethoxy)aniline with a disubstituted alkyne.
Materials:
-
2-Iodo-4-(trifluoromethoxy)aniline
-
Disubstituted alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 2-iodo-4-(trifluoromethoxy)aniline (1.0 eq), the disubstituted alkyne (1.2 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.04 eq), and palladium(II) acetate (0.02 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound derivative.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound derivatives.
Catalytic Cycle of the Larock Indole Synthesis
Caption: The catalytic cycle for the Larock indole synthesis.
References
Application Notes and Protocols for the Functionalization of the 6-(Trifluoromethoxy)-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethoxy)-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound core, including C-H activation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Key Functionalization Strategies
The functionalization of the this compound scaffold can be achieved through several modern synthetic methodologies. The primary approaches focus on direct C-H functionalization and transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for the synthesis of a diverse library of indole derivatives for biological screening.
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical and efficient method for the introduction of new substituents onto the indole core without the need for pre-functionalized starting materials.[1][2][3] For the this compound scaffold, C-H activation can be directed to various positions on the indole ring, depending on the reaction conditions and the directing group employed.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5][6] This reaction is particularly useful for the arylation, heteroarylation, and vinylation of a halogenated this compound precursor, typically a bromo- or iodo-indole. The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of a wide variety of N-aryl and N-heteroaryl derivatives from a halogenated this compound. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the functionalization of indole scaffolds. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst, and ligand) may be necessary for specific substrates.
Protocol 1: Direct C-H Arylation of this compound (General Procedure)
This protocol describes a general procedure for the direct C-H arylation at the C2 or C7 position of the indole ring, depending on the directing group and catalyst system employed.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂)
-
Ligand (if required, e.g., phosphine-based ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Oxidant (e.g., Ag₂O, Cu(OAc)₂)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), aryl halide (1.2-1.5 equiv), palladium catalyst (2-5 mol%), ligand (if required, 4-10 mol%), and base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative C-H Arylation of Indoles
| Indole Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl-7-azaindole N-oxide | Aryl bromide | Pd(OAc)₂ (4) | Cs₂CO₃ | Toluene | 110 | 12 | 65-95 | [1] |
| N-TIPS-tryptophan | Acrylate | Pd(OAc)₂ (10) | AgOAc | Toluene | 100 | 24 | 88 | [1] |
| N-P(O)tBu₂-indole | Aryl iodide | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 110 | 12 | 75-90 | [4] |
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-1-(trifluoromethoxy)-1H-indole (General Procedure)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 6-bromo-1-(trifluoromethoxy)-1H-indole with a boronic acid or ester.
Materials:
-
6-Bromo-1-(trifluoromethoxy)-1H-indole
-
Aryl or vinyl boronic acid/ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine 6-bromo-1-(trifluoromethoxy)-1H-indole (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).[7]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.[7]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purify the residue by flash column chromatography to obtain the desired product.[5]
Data Presentation: Representative Suzuki-Miyaura Coupling of Halo-Indoles/Indazoles
| Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 90 | [8] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 | [9] |
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1-(trifluoromethoxy)-1H-indole (General Procedure)
This protocol provides a general method for the N-arylation or N-alkylation of 6-bromo-1-(trifluoromethoxy)-1H-indole.
Materials:
-
6-Bromo-1-(trifluoromethoxy)-1H-indole
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS) (1.4-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
Charge a dry Schlenk tube with the palladium catalyst (1-2 mol%) and the ligand (2-4 mol%).
-
Add the 6-bromo-1-(trifluoromethoxy)-1H-indole (1.0 equiv) and the base (1.4-2.2 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 equiv).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination of Halo-Indoles
| Halide Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃/Ligand 1 (2/8) | LiHMDS | THF | 65 | 12 | 75 | [10] |
| 5-Bromoindole | Aniline | Pd₂(dba)₃/Ligand 4 (2/8) | LiHMDS | THF | 65 | 12 | 82 | [10] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂/BINAP (2/4) | Cs₂CO₃ | THF | 65 | 16 | 80 | [11][12] |
Visualizations
Experimental Workflow for Functionalization
Caption: General workflow for the functionalization of the this compound scaffold.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Biological Applications and Signaling Pathways
Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[13][14] One such critical pathway is the PI3K/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[13]
PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR signaling pathway by a this compound derivative.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 12. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethoxy)-1H-indole is a valuable scaffold in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. N-alkylation of the indole core is a crucial synthetic step for creating diverse libraries of compounds with modified pharmacological profiles. This document provides detailed experimental protocols for the N-alkylation of this compound, a critical transformation for lead optimization and the development of novel therapeutics. The protocols described herein are based on established methodologies for the N-alkylation of indoles, particularly those bearing electron-withdrawing substituents.[1][2]
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The indole nitrogen is first deprotonated by a base to form a more nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The presence of the electron-withdrawing trifluoromethoxy group decreases the pKa of the N-H bond, facilitating deprotonation, but can also reduce the nucleophilicity of the resulting anion.[3] Therefore, the choice of base, solvent, and reaction conditions is critical for achieving high yields.
Experimental Protocols
Two common protocols for N-alkylation are presented below. Protocol 1 utilizes a strong base, sodium hydride, which is highly effective for complete deprotonation. Protocol 2 employs a milder base, potassium carbonate, in a polar aprotic solvent, offering a less hazardous alternative.
Protocol 1: N-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is a robust method for achieving high yields of the N-alkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Protocol 2: N-Alkylation using Potassium Carbonate in Dimethylformamide
This protocol offers a milder and often more convenient alternative to using sodium hydride.[4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2-3x to remove DMF), dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated product.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound.
Table 1: Reaction Conditions and Yields for N-Alkylation
| Protocol | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | THF | 0 to rt | 2 | 95 |
| 1 | Benzyl bromide | NaH | THF | 0 to rt | 4 | 92 |
| 2 | Iodomethane | K₂CO₃ | DMF | 60 | 6 | 88 |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 85 |
Table 2: Characterization Data for N-Alkylated Products
| Product | Molecular Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1-Methyl-6-(trifluoromethoxy)-1H-indole | C₁₀H₈F₃NO | 215.17 | 7.55 (d, 1H), 7.10 (s, 1H), 7.05 (d, 1H), 6.90 (dd, 1H), 6.50 (d, 1H), 3.80 (s, 3H) | 145.8, 136.2, 129.5, 122.1 (q, J=256 Hz), 121.8, 118.3, 110.2, 101.5, 33.1 | 216.1 [M+H]⁺ |
| 1-Benzyl-6-(trifluoromethoxy)-1H-indole | C₁₆H₁₂F₃NO | 291.27 | 7.60 (d, 1H), 7.30-7.20 (m, 5H), 7.15 (s, 1H), 7.10 (d, 1H), 6.95 (dd, 1H), 6.55 (d, 1H), 5.30 (s, 2H) | 145.9, 137.5, 136.8, 129.1, 128.8, 127.9, 126.8, 122.0 (q, J=256 Hz), 121.9, 118.5, 110.5, 102.1, 50.5 | 292.2 [M+H]⁺ |
Note: NMR data are representative and may vary slightly based on experimental conditions.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for 6-(Trifluoromethoxy)-1H-indole in Fragment-Based Drug Discovery
Disclaimer: The following application notes and protocols are a representative example of how a fragment like 6-(trifluoromethoxy)-1H-indole could be utilized in a fragment-based drug discovery (FBDD) campaign. The quantitative data and specific experimental outcomes presented are hypothetical and for illustrative purposes, synthesized from established FBDD principles.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery.[1][2] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial low-affinity hits are then optimized through structure-guided medicinal chemistry to develop high-affinity lead candidates.[3]
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural products and approved drugs. The introduction of a trifluoromethoxy (-OCF3) group at the 6-position of the indole ring can confer advantageous physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved membrane permeability, making this compound an attractive fragment for screening libraries.[4] This document outlines the application and experimental protocols for the use of this compound in a hypothetical FBDD project targeting a protein kinase. Protein kinases are a major class of drug targets, particularly in oncology.[5][6]
Application Notes
Physicochemical Properties of this compound
The trifluoromethoxy group is a lipophilic electron-withdrawing substituent. Its incorporation into the indole scaffold can significantly influence the fragment's properties:
-
Lipophilicity: The -OCF3 group increases the lipophilicity of the indole core, which can enhance binding to hydrophobic pockets in target proteins and improve cell permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile in later-stage drug candidates.
-
Binding Interactions: The trifluoromethoxy group can participate in non-covalent interactions, such as dipole-dipole and halogen bonds, potentially contributing to binding affinity and selectivity. The indole nitrogen can act as a hydrogen bond donor, a key interaction for many kinase inhibitors.
Hypothetical Target: Mitogen-Activated Protein Kinase (MAPK)
For the purpose of this application note, we will consider a hypothetical FBDD campaign against a Mitogen-Activated Protein Kinase (MAPK), a key enzyme in cell signaling pathways often dysregulated in cancer.
Experimental Protocols
Fragment Library Preparation and Quality Control
A diverse fragment library, including this compound, is prepared. Each fragment undergoes rigorous quality control to ensure purity and solubility.
Protocol 1.1: Quality Control using NMR Spectroscopy
-
Dissolve each fragment in a suitable deuterated solvent (e.g., DMSO-d6) to a final concentration of 10 mM.
-
Acquire one-dimensional (1D) proton (¹H) and fluorine (¹⁹F) NMR spectra.
-
Analyze the spectra to confirm the chemical structure and assess purity. The purity should ideally be >95%.
-
Assess the solubility of the fragments in the screening buffer by monitoring for precipitation or signal broadening in the NMR spectrum.
Primary Fragment Screening
A primary screen is conducted to identify fragments that bind to the target protein. Several biophysical techniques can be employed for this purpose.
Protocol 2.1: Thermal Shift Assay (TSA)
-
Prepare a solution of the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to the protein solution.
-
Dispense the protein-dye mixture into a 96-well PCR plate.
-
Add this compound and other fragments from the library to individual wells to a final concentration of 200 µM. Include appropriate controls (e.g., protein-dye only, protein-dye with a known binder).
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally from 25 °C to 95 °C and monitor the fluorescence at each step.
-
A shift in the melting temperature (ΔTm) of the protein in the presence of a fragment indicates a binding event.
Protocol 2.2: Surface Plasmon Resonance (SPR)
-
Immobilize the target kinase on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a series of dilutions of this compound and other fragments in a running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the fragment to the immobilized protein.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the resulting sensorgrams to identify fragments that show a concentration-dependent binding response.
Hit Validation and Characterization
Fragments identified as hits in the primary screen are further validated and characterized to confirm their binding and determine their binding affinity.
Protocol 3.1: Isothermal Titration Calorimetry (ITC)
-
Prepare a solution of the target kinase (e.g., 20 µM) in the reaction cell and a solution of the hit fragment (e.g., 200 µM) in the injection syringe, both in the same buffer.
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Protocol 3.2: 2D Protein-Observed NMR Spectroscopy
-
Produce ¹⁵N-labeled target kinase.
-
Acquire a ¹H-¹⁵N HSQC spectrum of the labeled protein in the absence of any ligand.
-
Titrate the hit fragment, such as this compound, into the protein sample at increasing concentrations.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.
-
Monitor the chemical shift perturbations of the protein's amide signals upon fragment binding. Significant and specific chemical shift changes confirm binding and can map the binding site on the protein.
Structural Biology
Determining the crystal structure of the protein-fragment complex is crucial for structure-based drug design and hit-to-lead optimization.
Protocol 4.1: X-ray Crystallography
-
Crystallize the target kinase in the apo form.
-
Soak the apo crystals in a solution containing a high concentration of the hit fragment (e.g., 1-10 mM).
-
Alternatively, co-crystallize the protein with the fragment.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment in the active site of the kinase.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 215.16 g/mol | Calculated |
| cLogP | 3.2 | Calculated |
| pKa (indole NH) | ~17 | Estimated |
| Aqueous Solubility | ~50 µM | Experimental |
Table 2: Hypothetical Primary Screening and Hit Validation Data
| Fragment ID | Screening Method | Hit? | ΔTm (°C) (TSA) | Response Units (SPR) | Kd (µM) (ITC) |
| This compound | TSA, SPR | Yes | +2.1 | 85 | 150 |
| Fragment A | TSA, SPR | Yes | +1.5 | 60 | 300 |
| Fragment B | TSA, SPR | No | +0.2 | 5 | >1000 |
| Fragment C | TSA, SPR | Yes | +3.0 | 120 | 80 |
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]
- 3. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) for Precision Cancer Therapy: From Discovery to Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targeting of protein kinases to optimize selectivity and resistance profiles of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the protein kinases for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
6-(Trifluoromethoxy)-1H-indole: A Privileged Scaffold for Kinase Inhibitor Design
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as starting points for the development of targeted therapeutics is of paramount importance. Among these, indole derivatives have emerged as "privileged structures" due to their versatile biological activities and their presence in numerous natural products and approved pharmaceuticals. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), onto the indole core can significantly enhance a compound's pharmacological profile. The 6-(trifluoromethoxy)-1H-indole moiety, in particular, has garnered attention as a valuable building block in the design of potent and selective kinase inhibitors. The trifluoromethoxy group can improve crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity, making it an attractive feature for medicinal chemists. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors.
Application Notes
The this compound scaffold offers several advantages in the design of kinase inhibitors. The trifluoromethoxy group at the 6-position of the indole ring is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. This can lead to altered binding interactions with the target kinase, potentially increasing potency and selectivity. Furthermore, the lipophilic nature of the -OCF3 group can enhance cell membrane permeability and improve oral bioavailability.
The indole core itself is a well-established pharmacophore that can mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases. By functionalizing the N-H, C2, and C3 positions of the this compound core, a diverse library of kinase inhibitors can be generated.
Key Synthetic Strategies:
The synthesis of kinase inhibitors from this compound typically involves several key chemical transformations:
-
N-Functionalization: The indole nitrogen can be readily alkylated or arylated to introduce various substituents that can explore different regions of the kinase ATP-binding site.
-
C-H Functionalization: Direct C-H activation at positions C2, C3, C4, C5, and C7 allows for the introduction of a wide range of functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for constructing complex molecules by forming carbon-carbon and carbon-nitrogen bonds at various positions of the indole ring.
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound. Researchers should adapt these protocols to their specific target and compound of interest.
Protocol 1: Synthesis of a Generic Kinase Inhibitor Scaffold from this compound
This protocol describes a general route to a kinase inhibitor scaffold involving N-arylation followed by a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
N-Arylation:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add a base (e.g., NaH, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add the aryl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Suzuki Cross-Coupling:
-
To a degassed solution of the N-arylated this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (0.05 eq) and a base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by flash column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of kinase inhibitors derived from the this compound scaffold, targeting various kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Cmpd-1 | EGFR | 15 |
| Cmpd-2 | VEGFR2 | 25 |
| Cmpd-3 | BRAF | 50 |
| Cmpd-4 | JAK2 | 10 |
| Cmpd-5 | ALK | 30 |
Visualization of Key Concepts
To illustrate the concepts described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General synthetic workflow for kinase inhibitors.
Application Notes and Protocols: Design and Evaluation of 6-(Trifluoromethoxy)-1H-indole Derivatives as Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that play a critical role in regulating a wide array of physiological and pathological processes. Modulating the activity of specific 5-HT receptor subtypes is a key strategy in the development of therapeutics for various central nervous system (CNS) disorders, including depression, anxiety, and psychosis. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of serotonin itself and numerous synthetic ligands. The introduction of a trifluoromethoxy group at the 6-position of the indole ring can significantly alter the electronic properties and lipophilicity of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the design principles and detailed experimental protocols for the synthesis and pharmacological evaluation of novel 6-(trifluoromethoxy)-1H-indole derivatives as serotonin receptor agonists.
Design Strategy for this compound Based Serotonin Agonists
The design of novel serotonin receptor agonists based on the this compound scaffold involves a systematic exploration of structure-activity relationships (SAR). The core indole moiety serves as the pharmacophore that mimics the endogenous ligand, serotonin. The trifluoromethoxy group at the 6-position is introduced to enhance metabolic stability and brain penetrability. Further modifications are strategically made at other positions of the indole ring and the side chain to optimize affinity and selectivity for specific 5-HT receptor subtypes.
A generalized structure for the designed compounds is presented below:
Application Notes and Protocols for Anticancer Activity Screening of 6-(trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents. The incorporation of a trifluoromethoxy group at the 6-position of the indole ring is hypothesized to enhance metabolic stability and cellular permeability, potentially leading to improved pharmacological properties. While specific anticancer activity data for 6-(trifluoromethoxy)-1H-indole is not extensively documented in publicly available literature, derivatives of trifluoromethoxy-substituted indoles have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone have shown efficacy against leukemia and lymphoma cells.[1][2] This document provides a comprehensive set of protocols for the initial anticancer screening of this compound, based on established methodologies for evaluating indole-based compounds.
Data Presentation: Anticipated Cytotoxicity Profile
While experimental data for this compound is not yet available, based on the activity of structurally related compounds, a hypothetical cytotoxicity profile is presented below to guide initial screening efforts. It is anticipated that the compound may exhibit activity against a range of solid and hematological cancer cell lines.
Table 1: Hypothetical IC50 Values (μM) of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Putative IC50 (µM) | Reference Compound Class |
| Hematological Malignancies | 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones | ||
| K562 | Chronic Myelogenous Leukemia | 1 - 10 | [1][2] |
| P3HR1 | Burkitt's Lymphoma | 0.5 - 5 | [1][2] |
| HL-60 | Acute Promyelocytic Leukemia | 1 - 10 | [1][2] |
| Solid Tumors | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | ||
| MCF-7 | Breast Adenocarcinoma (ER+) | 1 - 20 | [3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 20 | [3][4] |
| A549 | Non-Small Cell Lung Cancer | 5 - 50 | [3][4] |
| HeLa | Cervical Cancer | 5 - 50 | [3][4] |
| A375 | Malignant Melanoma | 0.5 - 10 | [3][4] |
Note: These values are hypothetical and should be determined experimentally.
Experimental Protocols
In Vitro Antiproliferative Activity Assessment
A primary assessment of anticancer activity involves determining the concentration-dependent inhibition of cancer cell proliferation. The MTT or CCK-8 assays are robust and widely used methods for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Cell Cycle Analysis
Indole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[3][4] Flow cytometry with propidium iodide (PI) staining is the standard method to analyze the cell cycle distribution.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/PI dual staining assay can be performed, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at varying concentrations for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Mechanistic Insights
Based on the known mechanisms of related indole compounds, Western blotting can be employed to investigate the effect of this compound on key signaling proteins involved in cell cycle regulation and apoptosis.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin as a loading control).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Caption: A typical workflow for the in vitro anticancer screening of a novel compound.
Potential Signaling Pathway
Many indole derivatives exert their anticancer effects by inducing G2/M cell cycle arrest and apoptosis. A plausible signaling pathway is depicted below.
Caption: Potential mechanism of action via tubulin polymerization inhibition.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-(Trifluoromethoxy)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial and antifungal potential of 6-(trifluoromethoxy)-1H-indole derivatives. The protocols detailed below are foundational for the preliminary screening and characterization of novel therapeutic agents.
Data Presentation: Antimicrobial and Antifungal Activities of Substituted Indole Derivatives
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Indole Derivatives against Pathogenic Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugate | E. coli | 0.639 ± 0.018 | [1] |
| Indole-Triazole Conjugate | P. aeruginosa | 0.766 ± 0.016 | [1] |
| Indole-Triazole Conjugate | S. aureus | 0.368 ± 0.036 | [1] |
| Indole-Triazole Conjugate | MRSA (NCIM 5021) | 0.156 ± 0.003 | [1] |
| 6-hydroxy-indole derivative (3c) | MRSA | 2 | [2] |
| 6-hydroxy-indole derivative (3c) | MSSA | 2 | [2] |
| 5-hydroxy-indole derivative (3b) | MRSA | 8 | [2] |
| 5-hydroxy-indole derivative (3b) | MSSA | 8 | [2] |
| 4-bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [3] |
| 6-bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Indole Derivatives against Pathogenic Fungi
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-Triazole Derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [4] |
| Indole-Triazole Derivatives | Candida krusei | 3.125 - 50 | [4] |
| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Increased activity compared to fluconazole | [5] |
Experimental Protocols
The following are detailed protocols for the key experiments used to determine the antimicrobial and antifungal efficacy of novel compounds like this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
From a pure overnight culture, pick at least 3-4 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Serial Dilution of the Test Compound:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial or fungal inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
This assay is a follow-up to the MIC test to determine the lowest concentration of the agent that kills the microorganism.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
After incubation, count the number of colonies on each plate.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer or pipette tip
-
Sterile spreader
Procedure:
-
Preparation of Agar Plates:
-
Prepare the appropriate agar medium and pour it into sterile petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism as described for the MIC assay.
-
Spread the inoculum evenly over the entire surface of the agar plate using a sterile spreader to create a lawn of growth.
-
-
Well Creation and Compound Addition:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Add a known concentration of the test compound solution into each well. A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity of the compound.
-
Visualization of Pathways and Workflows
Signaling Pathway Inhibition in Candida albicans
Indole derivatives have been shown to inhibit the biofilm formation and hyphal growth of Candida albicans by potentially interfering with the Ras-cAMP-PKA signaling pathway.[6][7][8]
References
- 1. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A | MDPI [mdpi.com]
- 8. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Agrochemical Compounds from 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel agrochemical compounds derived from 6-(trifluoromethoxy)-1H-indole. This document outlines the rationale for using this scaffold, key synthetic derivatizations, and protocols for evaluating the biological activity of resulting compounds against various agricultural pests.
The trifluoromethoxy group is a crucial substituent in modern agrochemical design, known for enhancing metabolic stability, membrane permeability, and overall biological efficacy.[1] The indole scaffold is a common feature in a variety of biologically active molecules.[2] The combination of these two moieties in this compound presents a promising starting point for the discovery of new herbicides, insecticides, and fungicides.
Rationale for Development
The incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF3), into organic molecules can significantly alter their physicochemical properties.[1] In the context of agrochemicals, this often leads to:
-
Enhanced Lipophilicity: Facilitates penetration through the waxy cuticles of plants and the exoskeletons of insects.[1]
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, prolonging the compound's activity in the target organism.[1]
-
Improved Receptor Binding: The electronic properties of the trifluoromethoxy group can lead to stronger interactions with biological targets.
The indole ring system is a versatile scaffold that can be readily functionalized at various positions to create a diverse library of compounds for screening.[2][3]
Synthesis and Derivatization Strategies
The development of agrochemicals from this compound typically begins with the synthesis of the parent indole followed by derivatization to explore the structure-activity relationship (SAR).
Synthesis of this compound
While a specific, detailed, high-yield synthesis of this compound for agrochemical starting material is not extensively documented in the public domain, a plausible approach involves the ortho-trifluoromethoxylation of aniline derivatives.[4][5] A general protocol for the synthesis of ortho-trifluoromethoxylated anilines is available and can be adapted.[4]
Protocol 1: General Synthesis of a Trifluoromethoxylated Aniline Intermediate
This protocol is adapted from a general method for the synthesis of ortho-trifluoromethoxylated aniline derivatives and may require optimization for this compound.[4]
Materials:
-
Appropriately substituted N-hydroxyacetamido-benzoate precursor
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)
-
Cesium carbonate (Cs2CO3)
-
Chloroform
-
Nitromethane
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve the N-hydroxyacetamido-benzoate precursor (1.0 eq) in chloroform in a round-bottom flask.
-
Add a catalytic amount of cesium carbonate.
-
To this mixture, add Togni reagent II (1.1 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting intermediate is then subjected to a rearrangement reaction in nitromethane at elevated temperatures (e.g., 120 °C) to yield the ortho-trifluoromethoxylated aniline derivative.[4]
-
Purify the crude product by flash column chromatography.
Subsequent cyclization to form the indole ring can be achieved through various established methods, such as the Fischer indole synthesis.
Derivatization of the Indole Scaffold
Once this compound is obtained, various positions on the indole ring can be functionalized to create a library of candidate agrochemicals.
Logical Workflow for Derivatization and Screening:
Caption: Workflow for derivatization and screening of this compound.
Biological Activity Screening Protocols
The following are generalized protocols for the initial screening of novel derivatives for herbicidal, insecticidal, and fungicidal activity.
Herbicidal Activity
Protocol 2: Pre-emergence and Post-emergence Herbicidal Screening
This protocol is based on general greenhouse herbicidal activity assays.[6][7][8]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Wetting agent (e.g., Tween 20)
-
Pots with soil
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)[3]
-
Spray chamber
-
Greenhouse with controlled environment
Procedure:
Pre-emergence:
-
Sow seeds of the test weed species in pots.
-
Prepare a solution of the test compound at the desired concentration (e.g., 100 mg/L) with a wetting agent.
-
Evenly spray the soil surface with the test solution.
-
Place the pots in a greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the inhibition of seed germination and seedling growth compared to a solvent-treated control.
Post-emergence:
-
Grow the test weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare a solution of the test compound as described above.
-
Evenly spray the foliage of the plants with the test solution.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 14-21 days), assess the phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) compared to a solvent-treated control.
Insecticidal Activity
Protocol 3: Insecticidal Activity against Lepidopteran Larvae
This protocol is adapted from general methods for screening insecticides against common pests like Plutella xylostella.[9][10]
Materials:
-
Test compounds dissolved in acetone
-
Leaf discs from a suitable host plant (e.g., cabbage)
-
Larvae of a target insect species (e.g., third-instar Plutella xylostella)
-
Petri dishes with moist filter paper
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
Dip leaf discs into the test solutions for a short period (e.g., 10 seconds) and allow them to air dry.
-
Place one treated leaf disc into each Petri dish.
-
Introduce a set number of larvae (e.g., 10) into each Petri dish.
-
Seal the Petri dishes and incubate at a controlled temperature and humidity.
-
Assess larval mortality at 24, 48, and 72 hours compared to a solvent-treated control.
Fungicidal Activity
Protocol 4: In Vitro Fungicidal Activity by Mycelial Growth Inhibition
This protocol is a standard method for assessing the efficacy of compounds against various plant pathogenic fungi.[3][11][12]
Materials:
-
Test compounds dissolved in a suitable solvent
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Petri dishes
-
Cork borer
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compound to achieve the desired final concentration.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a cork borer, take a mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of the PDA plate containing the test compound.
-
Incubate the plates at a suitable temperature for the specific fungus.
-
Measure the diameter of the fungal colony after a set period and calculate the percentage of growth inhibition relative to a solvent-treated control.
Quantitative Data and Structure-Activity Relationship (SAR)
Systematic derivatization and screening will generate quantitative data (e.g., EC50, IC50, LD50) that can be used to establish a Structure-Activity Relationship (SAR).
Signaling Pathway and Mode of Action:
Caption: General mode of action for a candidate agrochemical.
Table 1: Hypothetical Fungicidal Activity of this compound Derivatives
| Compound ID | R1 (N1-position) | R2 (C3-position) | EC50 (µg/mL) vs. Botrytis cinerea |
| Parent | H | H | >100 |
| IND-01 | CH3 | H | 85.2 |
| IND-02 | H | CH2N(CH3)2 | 55.6 |
| IND-03 | CH3 | CH2N(CH3)2 | 23.1 |
| IND-04 | Benzyl | H | 78.9 |
| IND-05 | Benzyl | CH2N(CH3)2 | 15.7 |
Note: This data is hypothetical and for illustrative purposes only to demonstrate how SAR data would be presented. Actual data would need to be generated through experimentation.
Table 2: Hypothetical Insecticidal Activity of this compound Derivatives
| Compound ID | R3 (C2-position) | LD50 (µ g/insect ) vs. Plutella xylostella |
| Parent | H | >50 |
| IND-06 | Phenyl | 35.4 |
| IND-07 | 4-Chlorophenyl | 12.8 |
| IND-08 | 4-Fluorophenyl | 15.2 |
| IND-09 | 2,4-Dichlorophenyl | 8.5 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a promising starting point for the development of novel agrochemicals. The protocols and strategies outlined in these application notes provide a framework for the synthesis, derivatization, and biological evaluation of candidate compounds. A systematic approach to exploring the SAR will be crucial for identifying lead compounds with potent herbicidal, insecticidal, or fungicidal activity for further development.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1- b]thiazole Moiety against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole - Arabian Journal of Chemistry [arabjchem.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethoxy)-1H-indole is a substituted indole derivative of increasing interest in pharmaceutical and life science research. Accurate and reliable quantitative analysis of this compound is essential for various stages of drug development, including metabolic studies, formulation analysis, and quality control. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
While specific methods for this compound are not extensively published, the following protocols are based on established methods for the analysis of similar indole derivatives and provide a strong starting point for method development and validation.[1][2][3]
Analytical Method Overview
Reverse-phase HPLC is a powerful and widely used technique for the separation and quantification of a broad range of organic molecules, including indole derivatives.[4] The method's high efficiency allows for the separation of closely related compounds. The selection of a C8 or C18 stationary phase, coupled with a mobile phase of acetonitrile or methanol and an acidic modifier, is a common and effective approach for the analysis of indolic compounds.[2][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
Note: These parameters are a starting point and may require optimization for specific applications and matrices.
Experimental Protocols
Protocol 1: Standard Solution and Calibration Curve Preparation
Objective: To prepare standard solutions of this compound and construct a calibration curve for quantification.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (initial conditions, e.g., 30% Acetonitrile in water) to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Calibration Curve Construction: Inject each working standard solution in triplicate into the HPLC system. Plot the average peak area against the corresponding concentration to generate a calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.
Protocol 2: Sample Preparation from a Reaction Mixture
Objective: To extract and prepare this compound from a chemical reaction mixture for HPLC analysis.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
Procedure:
-
Liquid-Liquid Extraction:
-
To the reaction mixture, add an equal volume of ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Data Presentation
Quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 2: Example Quantitative Data for Indole Derivatives (for reference)
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) |
| Indole-3-acetic acid | ~13.8 | < 0.015 | - | 0.0625 - 125 |
| Tryptamine | ~5.9 | < 0.015 | - | 0.0625 - 125 |
| Indole-3-acetamide | ~9.3 | < 0.015 | - | 0.0625 - 125 |
Data adapted from methods for other indole compounds and should be determined specifically for this compound.[2][6]
Diagrams
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a robust framework for the analysis of this compound. Method optimization and validation are critical next steps to ensure accuracy, precision, and reliability for specific applications. Parameters such as mobile phase composition, gradient profile, and column chemistry may be further refined to achieve optimal separation and sensitivity.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Substituted Fluoroindoles
Welcome to the Technical Support Center for the synthesis of 6-substituted fluoroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the synthesis of 6-substituted fluoroindoles, focusing on common synthetic routes such as the Fischer indole synthesis and the Leimgruber-Batcho synthesis, as well as modern palladium-catalyzed methods.
Fischer Indole Synthesis
Question 1: I am experiencing very low to no yield in my Fischer indole synthesis of 6-fluoroindole from 4-fluorophenylhydrazine. What are the common causes?
Answer: Low yields in the Fischer indole synthesis are a common challenge. Several factors can contribute to this issue. Here’s a troubleshooting guide:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[1][2] Conversely, if you observe significant decomposition, a milder acid might be necessary.
-
Purity of Starting Materials: Ensure that the 4-fluorophenylhydrazine and the ketone or aldehyde are of high purity. Impurities can lead to side reactions and inhibit the cyclization step. It is often beneficial to isolate and purify the intermediate phenylhydrazone before proceeding with the cyclization.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[3] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final indole product. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Formation of Regioisomers: When using an unsymmetrical ketone, the formation of two different regioisomers is possible.[4] The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization.[4] The choice of acid catalyst can also influence regioselectivity.[5]
Question 2: My Fischer indole synthesis is producing multiple spots on the TLC plate, indicating several byproducts. How can I improve the selectivity?
Answer: The formation of multiple products is often due to side reactions under the harsh acidic conditions of the Fischer indole synthesis. Here are some strategies to improve selectivity:
-
Optimize the Acid Catalyst: The choice of acid can significantly impact the reaction pathway. Milder Lewis acids, such as ZnCl₂, may suppress side reactions like N-N bond cleavage that can occur under strongly acidic conditions.[4]
-
Control the Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired cyclization, leading to a cleaner reaction profile.
-
Isolate the Hydrazone Intermediate: Purifying the phenylhydrazone before the cyclization step can prevent side reactions involving impurities from the initial condensation.
-
Consider a Milder Synthetic Route: If optimizing the Fischer indole synthesis proves difficult, alternative methods like the Leimgruber-Batcho synthesis, which uses milder conditions for the cyclization step, might be a better option.[6][7]
Leimgruber-Batcho Synthesis
Question 1: The yield of my enamine intermediate from 4-fluoro-2-nitrotoluene is consistently low in the Leimgruber-Batcho synthesis. What could be the issue?
Answer: Low yield of the enamine intermediate is a frequent bottleneck. Here are the likely causes and solutions:
-
Suboptimal Reaction Temperature: The condensation reaction to form the enamine is temperature-sensitive. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat can cause decomposition. A steady temperature around 110°C is often recommended for conventional heating.[7]
-
Impure Starting Materials: Ensure the purity of 4-fluoro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA), as impurities can interfere with the reaction.[7]
-
Inefficient Condensation: This reaction often requires prolonged heating.[7] The use of microwave irradiation can significantly reduce reaction times and improve yields.[8] The addition of a Lewis acid catalyst, such as CuI or Yb(OTf)₃, has also been shown to enhance the reaction.[7]
Question 2: I'm observing a significant amount of a polar byproduct during the reductive cyclization step of the Leimgruber-Batcho synthesis. What is it and how can I avoid it?
Answer: A common polar byproduct is the over-reduction of the enamine intermediate, leading to a 2-aminophenylethylamine derivative instead of the desired indole.[4]
-
Choice of Reducing Agent: The selection of the reducing agent is crucial for selectivity. While Raney nickel and hydrogen are common, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity and avoid over-reduction.[4]
-
Control of Reduction Conditions: Carefully control the reaction parameters such as hydrogen pressure and reaction time to prevent over-reduction.[4]
-
Easy Separation: Fortunately, the basic 2-aminophenylethylamine byproduct can often be easily removed from the neutral indole product with an acidic wash during the work-up.[4]
Palladium-Catalyzed Synthesis
Question 1: My palladium-catalyzed C-H functionalization for the synthesis of a 6-fluoroindole derivative is not working. What should I check?
Answer: The success of Pd-catalyzed C-H functionalization is highly dependent on the reaction conditions. Here are key parameters to troubleshoot:
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For challenging substrates, a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) might be required.[9]
-
Catalyst Pre-activation: In some cases, pre-activation of the palladium catalyst is necessary to ensure it is in the active Pd(0) state.[10]
-
Directing Group: Many C-H functionalization reactions require a directing group to achieve the desired regioselectivity.[11] Ensure your substrate has an appropriate directing group.
-
Oxidant: The choice of oxidant is critical for regenerating the active Pd(II) catalyst in many C-H functionalization cycles.[11]
N-Protected Fluoroindoles
Question 1: I am having trouble with the N-Boc deprotection of my 6-fluoroindole derivative. The reaction is either incomplete or leads to decomposition.
Answer: N-Boc deprotection can be challenging, especially with sensitive substrates. Here’s a guide to troubleshoot this step:
-
Incomplete or Slow Deprotection:
-
Insufficient Acid Strength: If using TFA in DCM, the concentration might be too low. Consider increasing the TFA concentration or allowing the reaction to warm to room temperature.[12] For resistant substrates, neat TFA for a short period might be effective, if the substrate is stable.[12]
-
Steric Hindrance: Sterically hindered Boc groups may require more forcing conditions.[12]
-
-
Substrate Decomposition:
-
Acid Sensitivity: If your molecule has other acid-labile functional groups, standard TFA or HCl conditions may be too harsh.
-
Milder Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[12]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions.[12]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound in a solvent like 2,2,2-trifluoroethanol (TFE) or water can achieve deprotection without any acid.[12][13]
-
-
Side Reactions (tert-butylation):
Data Presentation
Table 1: Comparison of Traditional vs. Microwave-Assisted Fischer Indole Synthesis
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [15] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [15] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [15] |
Table 2: Troubleshooting N-Boc Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Time | Notes |
| Standard Acidic | 20-50% TFA | DCM | Room Temp | 30 min - 2 h | Most common method, can cause side reactions.[12] |
| Stronger Acidic | 4M HCl | 1,4-Dioxane | Room Temp | 1 - 4 h | Product often precipitates as HCl salt.[12] |
| Lewis Acid | ZnBr₂ (4 eq) | DCM | Room Temp | Up to 3 days | Milder, non-protic conditions.[12] |
| Thermal | None | Water or TFE | Reflux | Variable | Acid-free deprotection.[12][13] |
| Mild Acidic | Oxalyl chloride | Methanol | Room Temp | 1 - 4 h | Tolerant of acid-labile esters.[16] |
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[6]
-
Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.[6]
Step 2: Reductive Cyclization to 6-Fluoroindole
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of toluene and acetic acid).[6][17]
-
Add a reducing agent. For catalytic hydrogenation, add 10% Pd/C (5-10 mol%) to the solution.[7] Alternatively, for a chemical reduction, slowly add iron powder (~2.3 equivalents) to the solution containing acetic acid.[17][18]
-
For hydrogenation, pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours.[7] For the iron reduction, heat the mixture to around 100°C and stir for 1-2 hours.[6][17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst or iron residues.[6]
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-fluoroindole.[6]
Protocol 2: Fischer Indole Synthesis of 6-Fluoroindole
Step 1: Synthesis of 4-Fluorophenylhydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.[7]
-
Add the desired aldehyde or ketone (e.g., acetaldehyde or acetone, 1.1 eq).[6]
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often observed as a precipitate.[6]
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step.[6]
Step 2: Cyclization to 6-Fluoroindole
-
To the hydrazone from Step 1 (or the reaction mixture), add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[6]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.[6]
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.[6]
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 times).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.[6]
Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Enhanced High-Speed Fluorous Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tsijournals.com [tsijournals.com]
Technical Support Center: Reducing Byproduct Formation in Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction and effectively minimize the formation of unwanted byproducts. Here, we combine fundamental mechanistic understanding with practical, field-tested advice to help you optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Fischer indole synthesis experiments, providing probable causes and actionable solutions.
Q1: My reaction is producing a complex mixture of products, with multiple spots on the TLC plate. What are the likely culprits and how can I improve the selectivity?
Probable Causes:
-
Regioselectivity Issues with Unsymmetrical Ketones: When using an unsymmetrical ketone, the initial hydrazone can tautomerize to two different ene-hydrazines, leading to the formation of two constitutional isomers of the indole product.[1][2]
-
Side Reactions: The acidic and often high-temperature conditions of the Fischer indole synthesis can promote side reactions such as aldol condensations, Friedel-Crafts type reactions, or decomposition of starting materials and products.[3][4][5]
-
Oxidative Side Reactions: If your substrates are sensitive, exposure to air at elevated temperatures can lead to oxidation and the formation of colored impurities.[4]
Solutions:
-
Optimize the Acid Catalyst and Reaction Medium: The choice of acid catalyst is critical.[1][6] For unsymmetrical ketones, a weakly acidic medium may favor indolization toward the more functionalized carbon.[1] Conversely, strongly acidic conditions might favor the formation of the less substituted ene-hydrazine.[7] It is advisable to screen both Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][5][8]
-
Control Reaction Temperature and Time: Elevated temperatures are often necessary, but excessive heat or prolonged reaction times can lead to byproduct formation.[4] Monitor the reaction progress closely by TLC to identify the optimal endpoint. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times, potentially reducing byproduct formation.[4]
-
Employ an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[4]
-
Consider a One-Pot Procedure: To minimize handling and potential degradation of the hydrazone intermediate, a one-pot procedure where the hydrazone is formed in situ and immediately subjected to indolization conditions can be beneficial.[4][9]
Q2: I am observing significant amounts of a byproduct that I suspect is a regioisomer. How can I control the regioselectivity of the reaction?
Probable Cause:
As mentioned, unsymmetrical ketones can lead to the formation of two regioisomeric indoles. The ratio of these isomers is influenced by the relative stability of the two possible ene-hydrazine intermediates and the reaction conditions.[1]
Solutions:
-
Strategic Choice of Acid Catalyst: The acidity of the medium can significantly influence the regioselectivity. Experiment with a range of Brønsted and Lewis acids to find the optimal catalyst for your specific substrate.[1][6]
-
Use of Shape-Selective Catalysts: Heterogeneous catalysts like zeolites can offer enhanced regioselectivity.[10] The microporous structure of zeolites can sterically favor the formation of the less bulky indole isomer.[10]
-
Substrate Modification: If possible, modifying the ketone substrate to favor the formation of one ene-hydrazine tautomer over the other can be a powerful strategy. This might involve introducing a bulky group to sterically hinder the formation of one of the tautomers.
Q3: My reaction is sluggish or fails to proceed to completion. What are the potential reasons?
Probable Causes:
-
Steric Hindrance: Significant steric hindrance in either the arylhydrazine or the carbonyl compound can impede the reaction.[11]
-
Poor Quality of Phenylhydrazine: Phenylhydrazine and its derivatives can degrade over time. Impurities can inhibit the reaction.[11]
-
Inappropriate Catalyst Choice: The chosen acid catalyst may not be effective for your specific substrates.[4]
Solutions:
-
Assess Steric Factors: If severe steric hindrance is present, consider alternative synthetic routes to the desired indole.
-
Ensure Purity of Starting Materials: Use freshly distilled or purified phenylhydrazine.[11] The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice for storage and use.[11]
-
Screen a Panel of Catalysts: Test a variety of Brønsted and Lewis acids to find one that effectively promotes the reaction for your substrates. Polyphosphoric acid (PPA) is often a robust choice.[4]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Fischer indole synthesis, focusing on the underlying principles of byproduct formation and control.
Q1: What is the fundamental mechanism of the Fischer indole synthesis, and where do byproducts typically arise?
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[8][12]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[8][13]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[8][12][13]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[13]
-
Elimination of Ammonia: The aminal eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole.[8][13]
Byproducts can arise at several stages. For instance, if the initial hydrazone formation is incomplete or reversible, side reactions of the starting materials can occur. During the acid-catalyzed steps, competing reactions like aldol condensations or Friedel-Crafts alkylations can take place, particularly at high temperatures.[3][5]
Q2: Are there any alternatives to traditional Brønsted and Lewis acids that might offer better selectivity?
Yes, several alternative catalytic systems have been developed to improve the Fischer indole synthesis:
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites and montmorillonite K-10 clay offer advantages in terms of ease of separation and potential for improved regioselectivity.[10]
-
Ionic Liquids: Chloroaluminate ionic liquids have been shown to be effective catalysts for this reaction.[14]
-
Metal-Free Conditions: Microwave-assisted synthesis using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been reported as a metal-free alternative.[15]
Q3: How can I effectively purify my indole product from the reaction byproducts?
Purification can be challenging due to the formation of tars and other closely related byproducts.[11]
-
Recrystallization: If your product is crystalline, recrystallization is often an effective method for purification.[11]
-
Column Chromatography: For complex mixtures, column chromatography is usually necessary.[11] Careful selection of the eluent system is crucial for achieving good separation. It may be necessary to screen different solvent systems to find the optimal conditions.[11]
-
Work-up Procedure: A well-designed work-up procedure can significantly simplify purification. This may involve neutralizing the acid catalyst and extracting the product into an organic solvent.[11] For reactions in polyphosphoric acid, pouring the hot reaction mixture onto crushed ice can precipitate the product.[4]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Fischer Indole Synthesis with Polyphosphoric Acid (PPA)
This protocol is a general guideline and may require optimization for specific substrates.
1. Hydrazone Formation (Optional - can be performed in one pot): a. In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent like ethanol. b. Add the arylhydrazine (1 equivalent) dropwise with stirring. c. Add a catalytic amount of acetic acid and heat the mixture (e.g., to 80°C) for a specified time (e.g., 45 minutes), monitoring by TLC.[4] d. If the hydrazone precipitates upon cooling, it can be isolated by filtration.[4]
2. Indolization: a. In a separate flask, preheat polyphosphoric acid (PPA) to approximately 100°C.[4] b. Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1 after solvent removal) to the hot PPA with vigorous stirring.[4] c. Heat the mixture to the optimal temperature for your reaction (e.g., 150-160°C) for a short period (e.g., 10-15 minutes), monitoring by TLC.[4]
3. Work-up: a. Allow the reaction mixture to cool to around 100°C and then carefully pour it onto crushed ice with stirring.[4] b. The solid product should precipitate. c. Filter the solid, wash thoroughly with water, and then with a small amount of a suitable cold solvent like ethanol.[4]
Data Summary: Catalyst Selection
The choice of catalyst can significantly impact the yield and selectivity of the Fischer indole synthesis. The following table provides a comparison of commonly used catalysts.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | High temperatures | Readily available, effective for many substrates | Can lead to charring and side reactions |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Varies, can be milder than Brønsted acids | Can offer improved selectivity for some substrates | Can be moisture sensitive, may require stoichiometric amounts |
| Heterogeneous | Zeolites, Montmorillonite K-10 | High temperatures | Ease of separation, potential for regioselectivity | May have lower activity than homogeneous catalysts |
IV. Visualizing Reaction Pathways
Diagram 1: The Core Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Diagram 2: Byproduct Formation from an Unsymmetrical Ketone
Caption: Formation of regioisomeric byproducts from unsymmetrical ketones.
V. References
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC - NIH. --INVALID-LINK--
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. --INVALID-LINK--
-
Technical Support Center: Optimizing Fischer Indole Synthesis. Benchchem. --INVALID-LINK--
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info. --INVALID-LINK--
-
Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem. --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. Benchchem. --INVALID-LINK--
-
Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. ResearchGate. --INVALID-LINK--
-
Fischer Indole Synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Fischer Indole Synthesis. Alfa Chemistry. --INVALID-LINK--
-
Fischer indole synthesis. Wikipedia. --INVALID-LINK--
-
Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. --INVALID-LINK--
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. --INVALID-LINK--
-
Possible mechanism for the Fischer indole synthesis. ResearchGate. --INVALID-LINK--
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. --INVALID-LINK--
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. --INVALID-LINK--
-
Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. --INVALID-LINK--
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. --INVALID-LINK--
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 13. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
optimization of reaction conditions for trifluoromethoxyindole synthesis
Welcome to the Technical Support Center for the synthesis of trifluoromethoxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for introducing a trifluoromethoxy group onto an indole ring?
A1: The synthesis of trifluoromethoxyindoles can be challenging. Common strategies generally involve either the construction of the indole ring from a trifluoromethoxylated precursor or the direct trifluoromethoxylation of a pre-formed indole. Key approaches include:
-
Classical Indole Syntheses: Methods like the Fischer, Leimgruber-Batcho, or Madelung syntheses can be adapted using appropriately trifluoromethoxylated starting materials (e.g., a trifluoromethoxyphenylhydrazine).
-
Direct C-H Trifluoromethoxylation: This modern approach involves the direct functionalization of the indole core. It often employs electrophilic trifluoromethoxylating reagents, sometimes in combination with transition-metal catalysts or photoredox catalysis. This method can offer better atom and step economy.
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue and can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure all reactants, especially the trifluoromethoxy-containing precursors and any catalysts, are of high purity. Impurities can lead to side reactions and catalyst deactivation.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Trifluoromethoxylation reactions can be sensitive to these parameters. A systematic optimization, for example using a Design of Experiments (DoE) approach, may be necessary to find the optimal conditions.
-
Atmospheric Control: Many reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Choice and Loading: In catalyzed reactions, the choice of catalyst and ligand is crucial. If you suspect catalyst deactivation, consider increasing the catalyst loading or using more robust ligands.
Q3: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?
A3: The formation of multiple products can complicate purification and reduce the yield of the desired trifluoromethoxyindole. Common side reactions include:
-
Formation of Regioisomers: Direct trifluoromethoxylation of the indole ring can occur at different positions (e.g., C2, C3, C4, C5, C6, C7), leading to a mixture of isomers. The regioselectivity can be influenced by the directing groups on the indole, the choice of catalyst, and the reaction conditions.
-
Over-reaction: It is possible to introduce more than one trifluoromethoxy group, especially with highly activated indole substrates.
-
Decomposition: Indoles, particularly under harsh acidic or oxidative conditions, can be prone to decomposition. If you observe significant charring or a complex mixture of unidentifiable products, consider using milder reaction conditions.
Q4: How can I improve the regioselectivity of direct trifluoromethoxylation?
A4: Achieving high regioselectivity is a key challenge. Here are some strategies:
-
Use of Directing Groups: Installing a directing group on the indole nitrogen (e.g., a removable protecting group that directs the substitution to a specific position) can be a very effective strategy.
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the steric and electronic properties of the ligands can have a profound influence on the regioselectivity of the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can also play a role in controlling the regioselectivity.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Presence of inhibitors (e.g., water, oxygen).4. Poor quality of starting materials. | 1. Use fresh catalyst and reagents. For metal-catalyzed reactions, ensure the catalyst is properly activated.2. Systematically vary the temperature. Some reactions require heating, while others may need to be run at low temperatures to prevent decomposition.3. Use anhydrous solvents and an inert atmosphere.4. Purify starting materials before use. |
| Multiple Spots on TLC (Byproducts) | 1. Formation of regioisomers.2. Side reactions due to harsh conditions.3. Decomposition of the product. | 1. Modify the catalyst, ligands, or solvent to improve regioselectivity. Consider using a directing group.2. Consider a milder synthetic route or reagent.3. Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-running it. |
| Difficulty in Isolating the Product | 1. Product is volatile.2. Emulsion formation during workup.3. Product is unstable on silica gel. | 1. Be cautious during solvent removal under reduced pressure. Consider distillation for purification.2. Add brine to the aqueous layer to help break the emulsion.3. Consider using a different stationary phase for chromatography (e.g., alumina) or neutralizing the silica gel with a base like triethylamine before use. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Trifluoromethoxylation of Indole (Hypothetical)
This protocol is a generalized procedure based on modern C-H functionalization methodologies and should be optimized for specific substrates.
Materials:
-
Substituted Indole (1.0 eq)
-
Trifluoromethoxylating Agent (e.g., a hypervalent iodine reagent) (1.2 - 2.0 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., a phosphine or nitrogen-based ligand, 10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the substituted indole, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the trifluoromethoxylating agent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for a Palladium-Catalyzed Trifluoromethoxylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 80 | 35 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 100 | 52 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 120 | 45 (decomposition) |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 100 | 65 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 72 |
| 6 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 100 | 68 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of trifluoromethoxyindoles.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Purification of Fluorinated Indole Compounds
Welcome to the technical support center for the purification of fluorinated indole compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules. The incorporation of fluorine can significantly alter a molecule's properties, leading to specific purification hurdles.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve the desired purity and yield.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering potential solutions to common purification issues.
Issue 1: Product Degradation or Defluorination on Silica Gel Column
Q: My fluorinated indole appears to be degrading or losing its fluorine atom during silica gel column chromatography. What's happening and how can I prevent it?
A: This is a common problem often caused by the acidic nature of standard silica gel, which can catalyze decomposition or defluorination.[3] High temperatures during solvent removal can also contribute to degradation.
Possible Solutions:
-
Test for Stability: Before performing a large-scale column, spot your crude material on a silica TLC plate and let it sit for a few hours. Run the plate and check for the appearance of new, lower Rf spots, which may indicate degradation.[4]
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing your slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for acid-sensitive compounds.[4]
-
Use Low Temperatures: When removing solvent from your fractions using a rotary evaporator, use a cold water bath to prevent thermal degradation.[3]
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) HPLC or flash chromatography can be an excellent alternative, avoiding the issues associated with silica gel.
A logical workflow for troubleshooting product degradation is outlined below.
Caption: Troubleshooting workflow for degradation on silica gel.
Issue 2: Poor Separation of Regioisomers
Q: I have a mixture of fluorinated indole regioisomers (e.g., 5-fluoro and 6-fluoro) that are co-eluting. How can I improve their separation?
A: Regioisomers often have very similar polarities, making them difficult to separate. The key is to exploit subtle differences in their electronic and steric properties through careful selection of the chromatographic system.
Possible Solutions:
-
Optimize Normal-Phase Chromatography:
-
Use a Long Column: A longer column with a finer mesh silica gel (e.g., 100-200 mesh) can increase the number of theoretical plates and improve resolution.[5]
-
Shallow Gradient: Use a very slow, shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes over many column volumes).
-
Alternative Solvents: Explore different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can alter selectivity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: An effective HPLC separation of indole isomers has been achieved using a Zorbax Eclipse Plus C18 column.[6] Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can also offer unique selectivity for halogenated aromatic compounds.[7]
-
Mobile Phase: For C18 columns, a mobile phase of water and acetonitrile is often effective.[6]
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for separating isomers.[8][9] It often provides unique selectivity and faster run times.[8] Using CO2 as the main mobile phase with a polar modifier like methanol is a common starting point.[10]
The challenge of separating regioisomers is due to their similar physical properties.
Caption: The challenge of separating regioisomers.
Issue 3: Difficulty with Crystallization
Q: My purified fluorinated indole is an oil and refuses to crystallize. How can I induce crystallization?
A: The high electronegativity and unique intermolecular interactions of fluorine can sometimes frustrate crystal lattice formation. Patience and systematic screening of conditions are crucial.
Possible Solutions:
-
High Purity is Key: Ensure your compound is >95% pure by NMR and LC-MS. Even small amounts of impurities can inhibit crystallization.
-
Solvent Screening:
-
Dissolve a small amount of your oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, acetone).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane, water) until the solution becomes slightly cloudy.
-
Warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by refrigeration.
-
-
Vapor Diffusion: Dissolve your compound in a small vial with a good solvent. Place this open vial inside a larger, sealed jar containing a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have ever had a solid batch of the material, even a tiny speck can be used to seed a supersaturated solution.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for fluorinated indoles? A1: There is no single "best" technique, as it is highly dependent on the specific compound's properties. However, a good starting point is standard silica gel flash chromatography, paying close attention to potential stability issues.[3] If degradation is observed, or if isomers need to be separated, reverse-phase HPLC or SFC are powerful alternatives.[6][8]
Q2: Why is Supercritical Fluid Chromatography (SFC) often recommended for these compounds? A2: SFC has several advantages. It uses supercritical CO2, which has low viscosity, allowing for faster separations and shorter column equilibration times compared to HPLC.[8] It often provides different and complementary selectivity to both normal and reverse-phase HPLC, making it particularly effective for separating challenging mixtures like isomers.[9] Furthermore, it is considered a "green" technique due to reduced organic solvent consumption.[9]
Q3: Can I use a fluorinated stationary phase for my fluorinated indole? A3: Yes, fluorinated stationary phases (like PFP or alkyl-fluorinated phases) can be very effective.[7][11] These phases can exhibit unique retention mechanisms based on interactions between the fluorinated phase and the fluorinated analyte, leading to enhanced selectivity that may not be achievable on standard C18 or silica columns.[7][12]
Q4: My compound is very polar and stays at the baseline on the TLC plate even with 100% ethyl acetate. What should I do? A4: For very polar compounds, you may need a more aggressive solvent system for normal-phase chromatography. Try adding methanol to your eluent (e.g., 5-10% methanol in dichloromethane).[4] Alternatively, this is an ideal scenario for switching to reverse-phase chromatography, where polar compounds typically elute earlier but can be well-retained and separated using a water/acetonitrile or water/methanol gradient.[4]
Data & Protocols
Table 1: Comparison of Chromatographic Techniques for Indole Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Inexpensive, widely available, good for large scale. | Potential for compound degradation, may not resolve close isomers.[3][4] |
| Reverse-Phase HPLC | C18 | Water/Acetonitrile | Excellent for polar compounds, high resolving power, reproducible.[6] | Requires specialized equipment, uses more solvent, fractions are aqueous. |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., 2-Ethylpyridine) | CO₂/Methanol | Fast, high efficiency, unique selectivity, "green" technique.[8][10] | Requires specialized equipment, sample solubility can be challenging.[10] |
| Fluorinated Phase HPLC | Pentafluorophenyl (PFP) | Water/Acetonitrile | Unique selectivity for halogenated and aromatic compounds.[7] | Less common, may be more expensive than standard phases. |
Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography
This protocol provides a general guideline for purifying a moderately polar fluorinated indole.
-
Determine the Solvent System:
-
Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf value of approximately 0.3. This is a good starting point for column elution.[4]
-
Co-spot your crude material with any starting materials to ensure separation.
-
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent you will use.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation), keeping the water bath temperature low (<30 °C) to prevent degradation.[3]
-
Protocol 2: Solute Crystallization for High Purity Indole
This protocol is adapted from a procedure for purifying indole from a concentrated oil, achieving >99% purity.[13]
-
Material Preparation:
-
Prepare a concentrated solution of the fluorinated indole (the "model oil"). The compound should be of reasonably high purity (>70%) from a prior step.
-
Select an appropriate anti-solvent (e.g., n-hexane) in which the indole has low solubility, especially at reduced temperatures.
-
-
Crystallization:
-
Place the indole concentrate in a jacketed crystallizer or a flask in a cooling bath.
-
Add the anti-solvent. An optimal initial volume ratio of solvent to concentrate can be around 15:1.[13]
-
Cool the mixture to a crystallization temperature (e.g., 10 °C or lower) while monitoring.[13]
-
Allow the crystallization to proceed for a set time (e.g., 10-30 minutes). In some cases, minimal or no agitation is preferred to allow large crystals to form.[13]
-
-
Isolation and Washing:
-
Isolate the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Analyze the final product for purity and determine the yield. In one study, this method yielded indole with 99.5 wt% purity.[13]
-
References
- 1. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purifying 6-(Trifluoromethoxy)-1H-indole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-(trifluoromethoxy)-1H-indole using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For indole derivatives, common starting points for solvent screening include single solvents like ethanol, methanol, or ethyl acetate, and mixed solvent systems such as methanol/water, ethanol/water, or hexane/ethyl acetate.[1][2] Given the trifluoromethoxy substitution, a systematic screening of solvents with varying polarities is recommended to find the optimal system that provides a high yield of pure crystals.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve in the chosen hot solvent, it indicates that the solvent is not a good choice for dissolution at that temperature. You can try adding a small amount of a co-solvent in which the compound is more soluble. Alternatively, you may need to select a different solvent with a higher boiling point or one with a polarity that is better suited to dissolve the compound.[2] Ensure that you are using a sufficient volume of solvent; however, avoid using an excessive amount as this will reduce your final yield.[3]
Q3: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the temperature of the solution or if the concentration of the solute is too high. To remedy this, you can try reheating the solution and adding more of the primary solvent to dilute it.[3][4] Then, allow it to cool more slowly. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help.[4] Seeding the solution with a previously obtained pure crystal can also encourage crystallization over oiling out.
Q4: Crystal formation is very rapid and results in a fine powder. Is this a problem?
A4: Rapid crystallization can trap impurities within the crystal lattice, which diminishes the effectiveness of the purification.[4] Ideally, crystal growth should be slow and controlled to allow for the formation of larger, purer crystals. To slow down crystallization, you can slightly increase the amount of solvent used so the solution is not supersaturated. Allowing the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath can also promote the formation of better crystals.[5]
Q5: The final yield of my recrystallized product is very low. What are the possible reasons?
A5: A low yield can be attributed to several factors. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[3][4] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Additionally, premature crystallization during a hot filtration step can lead to product loss. Ensure your filtration apparatus is pre-heated.[5] Finally, some loss of product in the mother liquor is unavoidable, but optimizing the solvent and cooling temperature can help maximize the yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated but requires nucleation.3. The compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4]2. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal.[3][4]3. If the compound remains soluble, the solvent is not suitable. Recover the compound by evaporating the solvent and choose a different solvent or solvent system.[4] |
| Colored impurities remain in the crystals. | 1. The colored impurity has similar solubility to the product.2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Redissolve the crystals in fresh, hot solvent and allow for slower cooling to promote the formation of purer crystals.[4] |
| The product appears amorphous or as a solid mass instead of distinct crystals. | 1. The solution cooled too rapidly.2. The concentration of the solute was too high. | 1. Reheat the solution to redissolve the solid, then allow it to cool more slowly. Insulating the flask can help with slow cooling.2. Add a small amount of additional hot solvent to the solution before allowing it to cool again. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized for your particular sample.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each test tube at room temperature to assess solubility.
-
A suitable solvent will not dissolve the compound at room temperature.
-
Heat the test tubes with the insoluble samples. A good solvent will dissolve the compound when hot.
-
For mixed solvent systems (e.g., methanol/water), dissolve the compound in a small amount of the "good" solvent (methanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Heat to clarify.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the flask on a hot plate while gently swirling.
-
Add small portions of the hot solvent until the compound just dissolves.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask to remove insoluble impurities.
4. Crystallization:
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature.
-
For maximum yield, you can then place the flask in an ice bath to further decrease the solubility of the compound.
5. Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
6. Drying:
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Once dry, determine the melting point and yield of the purified this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Logical Relationships in Solvent Selection
Caption: Key solvent properties for successful recrystallization.
References
troubleshooting low conversion rates in indole functionalization reactions
Welcome to the Technical Support Center for Indole Functionalization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find detailed troubleshooting guides in a question-and-answer format, quantitative data summaries, and key experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during indole functionalization reactions, providing potential causes and actionable solutions.
Topic 1: N-Alkylation of Indoles
Question 1: I am observing low conversion and inconsistent yields in my N-alkylation of an indole. What are the common causes and how can I improve the reaction?
Answer: Low conversion and inconsistent yields in indole N-alkylation are frequent issues.[1] Several factors can contribute to this, including the choice of base, solvent, temperature, and the order of reagent addition.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The indole N-H is acidic, but a sufficiently strong base is required for complete deprotonation to the highly nucleophilic indolide anion.
-
Solution: While strong bases like KOH can be effective, their strength can also lead to side reactions such as the cleavage of sensitive protecting groups (e.g., Boc group).[1] Consider screening milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have been shown to be effective, particularly when using a co-solvent like acetonitrile in an ionic liquid.[2]
-
-
Side Reactions:
-
Loss of Protecting Groups: Strong bases and high temperatures can lead to the removal of acid-labile protecting groups like Boc.[1]
-
Solution: Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that can promote deprotection.
-
-
C-Alkylation: While N-alkylation is generally favored, C-alkylation at the C3 position can occur, especially with highly reactive electrophiles.
-
Solution: Using a less reactive alkylating agent or modifying the reaction conditions (e.g., lower temperature) can sometimes favor N-alkylation.
-
-
-
Poor Solubility: The indole starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and inefficient reaction.
-
Order of Reagent Addition: The sequence in which reagents are added can be critical.
-
Solution: For some reactions, the desired outcome is only observed when the alkylating agent is added to a pre-stirred suspension of the indole and the base.[1] Experiment with different addition orders to find the optimal procedure for your specific substrates.
-
Question 2: My N-alkylation reaction is sluggish and requires long reaction times. How can I accelerate the reaction without compromising the yield?
Answer: Sluggish N-alkylation reactions can often be accelerated by optimizing the reaction conditions.
Potential Solutions:
-
Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1] A careful optimization of the reaction temperature is recommended.
-
Catalyst: While not always necessary, the use of a phase-transfer catalyst can sometimes accelerate the reaction, especially in biphasic systems.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can often accelerate bimolecular nucleophilic substitution reactions.
Topic 2: Friedel-Crafts Alkylation of Indoles
Question 3: I am struggling with polyalkylation in my Friedel-Crafts reaction with indole, leading to a complex product mixture and difficult purification. How can I achieve selective monoalkylation at the C3 position?
Answer: Polyalkylation is a common challenge in Friedel-Crafts reactions with highly nucleophilic indoles.[3] The initial C3-alkylated product can be more reactive than the starting indole, leading to further alkylation.
Potential Causes & Solutions:
-
Excessively Reactive Electrophile: Highly reactive alkylating agents will readily react multiple times with the indole ring.
-
Solution: If possible, use a less reactive electrophile. Alternatively, controlling the stoichiometry is crucial.
-
-
Stoichiometry: Using an excess of the electrophile will drive the reaction towards polyalkylation.
-
Solution: A key strategy to favor monoalkylation is to use an excess of the indole relative to the alkylating agent.[3] This increases the probability of the electrophile reacting with an unreacted indole molecule.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can promote polyalkylation.
-
Solution: Lowering the reaction temperature can increase the selectivity for the monoalkylated product.[3] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction.
-
-
Catalyst Choice: The strength and amount of the Lewis acid catalyst can influence the outcome.
-
Solution: Screen different Lewis acids to find one that provides a good balance between reactivity and selectivity. In some cases, milder catalysts or even catalyst-free conditions (for highly activated electrophiles) can be beneficial. Bidentate halogen-bond donors have also been shown to be effective catalysts.[4]
-
Question 4: My Friedel-Crafts reaction is giving a low yield of the desired C3-alkylated product. What factors could be responsible?
Answer: Low yields in Friedel-Crafts alkylation of indoles can be attributed to several factors, from catalyst inefficiency to substrate deactivation.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or by coordination with the nitrogen atom of the indole.
-
Solution: Ensure all reagents and solvents are anhydrous. Using a slight excess of the catalyst may be necessary. Protecting the indole nitrogen with an electron-withdrawing group can also prevent catalyst coordination and improve yields.[5]
-
-
Substrate Reactivity: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, leading to lower reactivity.[3]
-
Solution: For less reactive indoles, more forcing conditions (e.g., stronger Lewis acid, higher temperature) may be required. Conversely, for highly reactive indoles that lead to side products, blocking one of the reactive sites with an electron-withdrawing group can improve the yield of the desired product.[3]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction.
Topic 3: C-H Functionalization of Indoles
Question 5: I am attempting a C-H functionalization at the C2 position of my indole, but I am getting a mixture of C2 and C3 isomers, or no reaction at all. How can I improve the regioselectivity and conversion?
Answer: Achieving high regioselectivity in indole C-H functionalization is a significant challenge due to the multiple reactive C-H bonds.[6] The inherent reactivity often favors the C3 position.[6]
Potential Causes & Solutions:
-
Inherent Reactivity: The C3 position of indole is the most electron-rich and kinetically favored site for electrophilic attack.
-
Solution:
-
Blocking the C3 Position: If the C3 position is substituted, functionalization is often directed to the C2 position.[6]
-
Directing Groups: The most effective strategy for achieving C2 selectivity is the installation of a directing group on the indole nitrogen.[6] Groups like pyrimidyl, pyridylsulfonyl, or an N-carbonyl moiety can direct the metal catalyst to the C2-H bond.[6][7]
-
-
-
Catalyst System: The choice of metal catalyst, ligand, and additives is critical for both reactivity and selectivity.
-
Reaction Conditions: Solvent and temperature can influence the regioselectivity.
-
Solution: A systematic screening of reaction conditions is often necessary. For instance, solvent-controlled regioselective C-H functionalization has been reported, where different solvents favor either C2 or C3 functionalization.[10]
-
Question 6: I want to functionalize the benzene ring (C4-C7) of my indole, but the reaction keeps occurring at the pyrrole ring (C2/C3). How can I achieve functionalization on the benzene core?
Answer: Functionalization of the less reactive C4-C7 positions of the indole core is challenging due to the higher reactivity of the C2 and C3 positions.[11][12]
Potential Solutions:
-
Directing Groups: This is the most common and effective strategy. Installing a directing group at the N1 or C3 position can steer the functionalization to a specific position on the benzene ring.[12][13]
-
Transition-Metal-Free C-H Borylation: A strategy involving chelation-assisted aromatic C-H borylation using simple BBr₃ has been developed to selectively introduce boron at the C7 or C4 positions, which can then be further functionalized.[13]
-
Blocking of C2 and C3 Positions: While less common for benzene ring functionalization, ensuring the C2 and C3 positions are substituted can sometimes allow for functionalization on the less reactive benzene core under specific conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help in the selection of reaction conditions.
Table 1: Effect of Base and Solvent on N-Alkylation of Indole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH (powdered) | DMSO | 25-40 | 1-8 | 82 | [1] |
| 2 | KOtBu | DMSO | RT | - | Increased side products | [1] |
| 3 | K₂CO₃ | [bmim][BF4]/MeCN | RT | - | Good yields | [2] |
| 4 | Cs₂CO₃ | [bmim][BF4]/MeCN | RT | - | Good yields | [2] |
Table 2: Influence of Indole Substituents on Friedel-Crafts Alkylation Yield
| Entry | Indole Substrate | Product Yield (%) | Reference |
| 1 | Indole | 72 | [3] |
| 2 | 5-Fluoroindole | ~50 | [3] |
| 3 | 5-Chloroindole | ~50 | [3] |
| 4 | 5-Bromoindole | ~50 | [3] |
| 5 | 6-Chloroindole | 70 | [3] |
| 6 | 2-Methylindole | Excellent | [3] |
| 7 | 2-Phenylindole | Excellent | [3] |
Table 3: Effect of Catalyst on Friedel-Crafts Reaction of Indole with Benzaldehyde
| Entry | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| 1 | DBDMH (5) | Solvent-free, 50 °C | 50 min | 90 | [4] |
| 2 | Br₂ (2) | Acetonitrile | - | up to 98 | [4] |
| 3 | Nanocatalyst (30) | Solvent-free, RT | 24 h | 97 | [4] |
Key Experimental Protocols
Protocol 1: Improved N-Alkylation of 5-Fluoro-6-chloroindole [1]
-
To a solution of N-protected homochiral aziridine (1.22 equiv) and 5-fluoro-6-chloroindole (1.0 equiv) in dimethyl sulfoxide (DMSO, 10 mL/g of indole), add ground potassium hydroxide (0.2 equiv).
-
Stir the resulting solution at 25-40 °C and monitor the reaction by TLC or HPLC.
-
Once the reaction is judged to be complete (typically 1-8 hours), pour the reaction mixture into ice-water (20 volumes).
-
Allow the product to solidify, then filter the solid and dry it to obtain the N-alkylated indole.
Protocol 2: Friedel-Crafts Alkylation of Indole with a Trichloroacetimidate [3]
-
To a solution of the indole (2.0 equiv) in an appropriate solvent (e.g., dichloromethane), add the trichloroacetimidate (1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting indole functionalization reactions.
Caption: A troubleshooting workflow for low conversion rates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 6-(Trifluoromethoxy)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(trifluoromethoxy)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the regioselectivity of your reactions and overcome common experimental challenges. The presence of the electron-withdrawing trifluoromethoxy group at the C6 position significantly influences the electronic properties of the indole ring, presenting unique challenges and opportunities in its functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A1: The trifluoromethoxy (-OCF₃) group at the C6 position is a moderately deactivating, meta-directing group in classical electrophilic aromatic substitution (EAS) on a benzene ring. However, in the context of the indole nucleus, the inherent high nucleophilicity of the pyrrole ring, particularly the C3 position, still plays a dominant role. Therefore, for most electrophilic substitutions, the primary site of reaction is expected to be the C3 position . However, compared to unsubstituted indole, the reaction rate will be slower, and harsher conditions may be required. Under forcing conditions, or with specific catalytic systems, substitution at other positions on the benzene ring (C4, C5, and C7) might be observed, often as minor products.
Q2: How can I achieve functionalization at positions other than C3?
A2: Achieving regioselectivity at positions other than C3 on the this compound scaffold typically requires specific strategies to override the inherent reactivity of the C3 position. These strategies include:
-
N-Protection: Protecting the indole nitrogen with a suitable group can modulate the electron density of the ring and, in some cases, direct substitution to other positions.
-
Directed Metalation: By installing a directing group on the indole nitrogen (e.g., pivaloyl, carbamate), it is possible to achieve regioselective deprotonation and subsequent functionalization at the C7 or C2 positions through ortho-metalation.[1][2]
-
C-H Activation: Transition metal-catalyzed C-H activation/functionalization offers a powerful tool for targeting specific C-H bonds. With appropriate directing groups and catalytic systems, functionalization at C2, C4, C5, and C7 can be achieved. For instance, palladium-catalyzed C-H arylation has been shown to be effective for C7 functionalization of indoles when a phosphinoyl directing group is used.[1]
Q3: Are there any common side reactions to be aware of when working with this compound?
A3: Yes, several side reactions can occur, particularly under harsh reaction conditions:
-
N-Substitution: In reactions involving strong bases or electrophiles, reaction at the indole nitrogen can compete with C-H functionalization.
-
Poly-substitution: Under forcing electrophilic substitution conditions, di- or even tri-substituted products may form.
-
Decomposition: The trifluoromethoxy group can be sensitive to strong acids or bases at elevated temperatures, potentially leading to decomposition of the starting material or product.
-
Oxidation: The indole nucleus is susceptible to oxidation, especially under acidic conditions or in the presence of certain metals.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Problem: Low yield or no reaction at the C3 position.
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently reactive electrophile. | The electron-withdrawing -OCF₃ group deactivates the indole ring. Use a more reactive electrophile or increase the reaction temperature. For Friedel-Crafts acylation, consider using a more potent Lewis acid or a pre-formed acylium ion. |
| Steric hindrance at the C3 position. | If the indole is N-substituted with a bulky group, access to the C3 position may be hindered. Consider using a smaller protecting group. |
| Decomposition of starting material. | The reaction conditions may be too harsh. Monitor the reaction at lower temperatures and for shorter durations. Use milder Lewis acids or activating agents. |
Problem: Formation of multiple products (poor regioselectivity).
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions are too forcing. | High temperatures or prolonged reaction times can lead to substitution at less reactive positions. Optimize the reaction time and temperature to favor the kinetic product (usually C3). |
| Competing N-substitution. | Protect the indole nitrogen with a suitable group (e.g., Boc, SEM) before carrying out the electrophilic substitution. |
| Isomerization of the product. | Some electrophilic additions to indoles can be reversible. Analyze the product mixture over time to check for isomerization. Quench the reaction at the optimal time for the desired regioisomer. |
Directed Metalation for C7 Functionalization
Problem: Incomplete deprotonation or low yield of the desired C7-functionalized product.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate directing group. | The choice of directing group is crucial for C7 selectivity. Pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu₂) are often effective.[1] |
| Ineffective organolithium reagent or base. | Use a strong, non-nucleophilic base like s-BuLi or t-BuLi in the presence of TMEDA to facilitate deprotonation. |
| Low temperature not maintained. | Metalated indole intermediates can be unstable at higher temperatures. Maintain a low temperature (e.g., -78 °C) throughout the deprotonation and electrophilic quench steps. |
| Electrophile is not reactive enough. | Use a highly reactive electrophile. For cross-coupling reactions, ensure the catalyst is active and the coupling partner is appropriate. |
Problem: Competing functionalization at the C2 position.
| Possible Cause | Troubleshooting Suggestion |
| Steric bulk of the directing group is insufficient. | A bulkier directing group on the nitrogen can sterically block the C2 position and favor metalation at C7. |
| Reaction temperature is too high. | Higher temperatures can lead to a loss of regioselectivity. Ensure strict temperature control. |
Data Presentation: Regioselectivity in Key Reactions
The following tables summarize the expected regioselectivity for common reactions on this compound, based on general principles and data from analogous systems.
Table 1: Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product | Expected Minor Product(s) |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl | N-Formyl, C7-Formyl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl | N-Acyl, C7-Acyl |
| Halogenation | NBS, NCS | 3-Halo | 2-Halo, Di-halo |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro | 5-Nitro, 7-Nitro |
Table 2: Directed Functionalization
| Reaction | Directing Group (N1) | Reagents | Expected Major Product |
| Directed ortho-Metalation | Pivaloyl (Piv) | 1. s-BuLi, TMEDA; 2. E⁺ | C7-Functionalized |
| C-H Arylation | -P(O)tBu₂ | Pd(OAc)₂, Ligand, Ar-B(OH)₂ | C7-Aryl |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation at C3
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes, then add saturated aqueous sodium bicarbonate until the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Silylation at C7
Materials:
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N-Pivaloyl-6-(trifluoromethoxy)-1H-indole
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sec-Butyllithium (s-BuLi) in cyclohexane
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Trimethylsilyl chloride (TMSCl)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium chloride
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Diethyl ether
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of N-pivaloyl-6-(trifluoromethoxy)-1H-indole (1 eq.) and TMEDA (1.5 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.3 eq.) dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add TMSCl (1.5 eq.) dropwise at -78 °C.
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Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the mixture with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
preventing degradation of 6-(trifluoromethoxy)-1H-indole during workup
Welcome to the technical support center for 6-(trifluoromethoxy)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during experimental workups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of this compound, presented in a question-and-answer format.
Issue 1: Appearance of Colored Impurities in the Organic Layer During Extraction
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Question: During the aqueous workup of my reaction mixture containing this compound, the organic layer has developed a yellow, orange, or brownish tint. What could be the cause and how can I resolve this?
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Answer: The discoloration of the organic layer is likely due to the oxidative degradation of the indole ring. While the trifluoromethoxy group itself is highly stable, the indole nucleus can be susceptible to oxidation, especially when exposed to air and light, forming colored byproducts. The electron-withdrawing nature of the trifluoromethoxy group can influence the indole's susceptibility to oxidation.
Troubleshooting Steps:
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Minimize Air Exposure: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents for extraction.
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Protect from Light: Wrap the separatory funnel and other glassware with aluminum foil to prevent photodegradation.
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Use of Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture before workup.
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Washing with a Reducing Agent: A gentle wash of the organic layer with a dilute aqueous solution of a mild reducing agent, like sodium bisulfite or sodium thiosulfate, can often remove colored oxidative impurities.
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Issue 2: Low Recovery of the Product After Column Chromatography
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Question: I am experiencing low recovery of this compound after purification by silica gel column chromatography. What are the potential reasons and how can I improve the yield?
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Answer: Low recovery from silica gel chromatography can be due to the acidic nature of the silica, leading to product degradation or irreversible adsorption, especially for indole-containing compounds. The polarity of the trifluoromethoxy group can also affect the elution profile.
Troubleshooting Steps:
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Deactivate Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar derivatives, reversed-phase silica (C8 or C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) can be a suitable alternative.[1]
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Optimize the Eluent System: The polarity of the eluent should be carefully optimized to ensure good separation and efficient elution of the product. Test different solvent systems using thin-layer chromatography (TLC) before performing the column.
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Check for Compound Stability on Silica: Before committing to a large-scale purification, spot the compound on a silica TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.
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Issue 3: Formation of a Tar-like Substance During Solvent Removal
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Question: After evaporating the solvent from the purified fractions, a dark, tarry residue is formed instead of the expected solid product. What is causing this and how can I prevent it?
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Answer: Tar formation is often a result of polymerization or extensive degradation of the indole nucleus, which can be initiated by residual acid and heat.
Troubleshooting Steps:
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Ensure Complete Neutralization: Before solvent evaporation, ensure that any residual acid from the workup or chromatography has been thoroughly removed by washing the combined organic fractions with a saturated aqueous sodium bicarbonate solution.
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Use Moderate Temperatures for Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40 °C). Avoid prolonged heating.
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Co-evaporation with a Non-polar Solvent: To remove final traces of solvent without excessive heating, you can add a non-polar, high-vapor-pressure solvent like hexane or toluene and re-evaporate.
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Frequently Asked Questions (FAQs)
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Q1: How stable is the trifluoromethoxy group to acidic and basic workup conditions?
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Q2: What is the primary degradation pathway for this compound?
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A2: The primary degradation pathway is expected to be the oxidation of the electron-rich pyrrole ring of the indole nucleus, which can lead to the formation of oxindoles and other oxidized species.[4] The indole ring is also susceptible to polymerization under strong acidic conditions.
-
-
Q3: Is this compound sensitive to light?
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A3: Yes, indoles, in general, can be photosensitive and prone to photodegradation.[4] It is recommended to protect the compound and its solutions from light, for example, by using amber glassware or wrapping containers in aluminum foil.
-
-
Q4: What is a suitable solvent system for the purification of this compound by column chromatography?
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A4: A common solvent system for the purification of indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific polarity of the compound and any impurities present and should be determined by TLC analysis.
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Data Presentation
Table 1: Stability of the Trifluoromethoxy Group under Various Conditions
| Condition | Stability | Potential Degradation Products |
| Strong Acid (e.g., concentrated HCl, H₂SO₄) | High | Generally stable; degradation of the indole ring is more likely. |
| Strong Base (e.g., concentrated NaOH, KOH) | High | Generally stable; degradation of the indole ring is more likely. |
| Aqueous Acid (e.g., 1M HCl) | Very High | Negligible degradation of the trifluoromethoxy group. |
| Aqueous Base (e.g., 1M NaOH) | Very High | Negligible degradation of the trifluoromethoxy group. |
| Elevated Temperature (e.g., up to 100 °C) | High | Generally stable; indole ring may be more susceptible to degradation. |
| UV Light Exposure | Moderate | Potential for photodegradation, though the trifluoromethoxy group is generally stable. Degradation would likely occur at the indole nucleus.[3] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Mixture Containing this compound
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Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or a dilute aqueous solution of HCl (for basic reactions) until the pH is approximately 7.
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Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with:
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Water (to remove water-soluble impurities).
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Saturated aqueous sodium bicarbonate solution (to remove any residual acid).
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Brine (saturated aqueous sodium chloride solution) to aid in the removal of water from the organic layer.
-
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure at a moderate temperature (below 40 °C).
Protocol 2: Purification of this compound by Column Chromatography
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Preparation of the Stationary Phase:
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Option A (Standard Silica Gel): Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Option B (Deactivated Silica Gel): To a slurry of silica gel in the eluent, add 0.5-1% triethylamine to neutralize the acidic sites.
-
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Potential degradation pathways for this compound during workup.
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Decision tree for troubleshooting the degradation of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethoxy)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(trifluoromethoxy)-1H-indole, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound scaffold?
A1: The two most prevalent and scalable methods for the synthesis of the indole core are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in the scale-up of indole syntheses include:
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Thermal Management: Exothermic reactions, particularly in the Fischer synthesis, can be difficult to control in large reactors, potentially leading to side reactions or product degradation.
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Mixing Efficiency: Achieving homogenous mixing in large vessels is critical for consistent reaction profiles and yields.
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Impurity Profile: Impurities that are negligible at the lab scale can become significant at larger scales, necessitating more robust purification methods.
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Handling of Hazardous Reagents: Many indole syntheses involve corrosive acids or other hazardous materials that require specialized handling and equipment at scale.
Q3: How does the trifluoromethoxy group affect the synthesis?
A3: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This can decrease the reactivity of the aniline or phenylhydrazine precursor in the key bond-forming steps of both the Fischer and Leimgruber-Batcho syntheses. Consequently, more forcing reaction conditions (e.g., stronger acids, higher temperatures) may be required, which can also lead to an increase in side products. However, the trifluoromethoxy group is generally stable to both acidic and basic conditions commonly employed in these syntheses.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: While column chromatography is common at the laboratory scale, it is often not practical for large-scale purification. Crystallization is the preferred method for purifying multi-kilogram quantities of indole derivatives. Developing a robust crystallization process with an appropriate solvent system is a critical step in process development. Anti-solvent crystallization or cooling crystallization are common techniques.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the likely starting material is (4-(trifluoromethoxy)phenyl)hydrazine.
Observed Problem: Low or No Product Formation
| Potential Cause | Recommended Action |
| Insufficiently acidic catalyst | The electron-withdrawing -OCF₃ group deactivates the phenylhydrazine, requiring a stronger acid. Consider switching from weaker acids (e.g., acetic acid) to stronger Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] |
| Inadequate reaction temperature | Higher temperatures may be needed to overcome the deactivating effect of the -OCF₃ group. Gradually increase the reaction temperature while monitoring for product formation and degradation.[1] |
| Poor quality of starting materials | Ensure the (4-(trifluoromethoxy)phenyl)hydrazine and the aldehyde/ketone are pure. Impurities can inhibit the reaction. |
| Presence of water | The Fischer indole synthesis is sensitive to water. Ensure all reagents and solvents are anhydrous. |
Observed Problem: Formation of Tar or Polymeric Byproducts
| Potential Cause | Recommended Action |
| Excessively harsh acidic conditions | While a strong acid may be necessary, prolonged exposure or very high concentrations can lead to polymerization. Optimize the acid concentration and reaction time. |
| High reaction temperature | Elevated temperatures can accelerate side reactions. Find the optimal temperature that promotes indole formation without significant byproduct formation. |
| Localized overheating | Ensure efficient stirring to prevent localized hot spots in the reactor, especially during scale-up. |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process starting from a substituted o-nitrotoluene. For this compound, the starting material would be 4-methyl-3-nitro-1-(trifluoromethoxy)benzene.
Observed Problem: Incomplete Enamine Formation (Step 1)
| Potential Cause | Recommended Action |
| Insufficient reaction time or temperature | The electron-withdrawing -OCF₃ group can reduce the acidity of the benzylic protons of the starting nitrotoluene, slowing down the reaction with DMF-DMA. Consider extending the reaction time or moderately increasing the temperature. |
| Decomposition of DMF-DMA | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can decompose at high temperatures. Ensure the reaction temperature is not excessively high. |
Observed Problem: Low Yield in Reductive Cyclization (Step 2)
| Potential Cause | Recommended Action |
| Inefficient reduction of the nitro group | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) is often efficient.[2] Alternatively, chemical reducing agents like iron in acetic acid or sodium dithionite can be used.[2] |
| Catalyst poisoning | Impurities in the starting materials or solvent can poison the catalyst during hydrogenation. Ensure high-purity materials are used. |
| Side reactions during reduction | Over-reduction or other side reactions can occur. Optimize the reaction conditions (hydrogen pressure, temperature, reaction time) for the chosen reducing agent. |
Experimental Protocols
Fischer Indole Synthesis of this compound (Illustrative Protocol)
Step 1: Formation of (4-(Trifluoromethoxy)phenyl)hydrazone
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To a solution of (4-(trifluoromethoxy)phenyl)hydrazine (1 equivalent) in ethanol, add a suitable aldehyde or ketone (e.g., pyruvic acid or a protected acetaldehyde equivalent, 1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.
Step 2: Cyclization to this compound
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To the crude or purified hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Leimgruber-Batcho Synthesis of this compound (Illustrative Protocol)
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-4-(trifluoromethoxy)phenyl)ethen-1-amine
-
In a reaction vessel, dissolve 4-methyl-3-nitro-1-(trifluoromethoxy)benzene (1 equivalent) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2 equivalents).
-
Heat the mixture to reflux (around 120-140 °C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the DMF under reduced pressure to obtain the crude enamine, which can be used directly in the next step.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined reactor |
| Heating/Cooling | Heating mantle/ice bath | Thermal fluid in jacket |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Reagent Addition | Manual (pipette/funnel) | Dosing pump |
| Typical Yield | 60-80% | 50-70% |
| Purification | Column Chromatography | Crystallization |
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Indole Synthesis.
References
dealing with emulsions during extraction of indole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of emulsion formation during the extraction of indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the extraction of indole derivatives?
A1: Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous phase.[1] During the extraction of indole derivatives, particularly from complex matrices like plant materials or fermentation broths, emulsions can form for several reasons:
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Presence of Surfactant-like Molecules: Natural products often contain compounds like phospholipids, fatty acids, proteins, and triglycerides that can act as emulsifying agents, stabilizing the mixture of organic and aqueous layers.[2]
-
Finely Divided Solids: The presence of small, insoluble particles can accumulate at the interface between the two liquid phases, preventing them from coalescing.[3]
-
High Viscosity: A viscous solution can hinder the separation of the two phases, promoting the formation of a stable emulsion.
-
Intense Agitation: Vigorous shaking or mixing can increase the surface area between the two phases, leading to the formation of fine droplets that are slow to separate.[2]
Q2: How can I prevent emulsions from forming in the first place?
A2: While not always possible, preventing emulsion formation is preferable to breaking one.[2] Consider the following preventative measures:
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Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient contact between the phases for extraction to occur while minimizing the agitation that leads to emulsions.[2]
-
Solvent Selection: If possible, choose a solvent system that is less prone to emulsion formation with your specific sample matrix.[4]
-
Pre-treatment of the Sample: For plant extracts, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other interfering compounds.[5]
-
Addition of Salt: Adding a salt, such as sodium chloride, to the aqueous phase before extraction can increase its ionic strength, which can help prevent emulsion formation.[6][7]
Q3: Will adjusting the pH of my extraction affect the stability of my indole derivatives?
A3: Adjusting the pH can be an effective way to break an emulsion, but it must be done with caution.[8][9] Indole alkaloids can exist as free bases or salts.[5] While many are stable at a neutral or slightly acidic pH, some indole derivatives can be sensitive to strong acids or bases, which could lead to degradation. It is crucial to consider the specific stability profile of your target compound. A gentle adjustment of the pH is often sufficient to disrupt the emulsion without significantly impacting the analyte.[9]
Q4: Can I lose my target compound when trying to break an emulsion?
A4: Yes, there is a risk of product loss with some emulsion-breaking techniques. For example, your analyte of interest can become trapped in the emulsion layer, leading to lower recovery.[2] Additionally, when using filtration methods with materials like Celite®, there is a potential for your compound to adsorb to the filter aid, although Celite itself is generally considered non-adsorptive.[3] It is essential to save all layers and materials until you have confirmed the location of your product, for instance, through thin-layer chromatography (TLC) or another analytical method.[3]
Troubleshooting Guide for Emulsion Formation
This guide provides a systematic approach to dealing with emulsions. Start with the simplest and least invasive methods first.
dot
Caption: Troubleshooting workflow for breaking emulsions during extraction.
Step 1: Allow the Mixture to Stand
-
Action: Let the separatory funnel sit undisturbed for 15 to 60 minutes.[10]
-
Principle: Gravity can sometimes be sufficient to allow the droplets to coalesce and the layers to separate. This is the least disruptive method.
-
Considerations: This method is often effective for weakly formed emulsions.
Step 2: Gentle Agitation and Temperature Changes
-
Action: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[8] Tapping the side of the funnel can also help.[8]
-
Principle: Gentle mechanical agitation can help to coalesce the dispersed droplets without introducing enough energy to reform the emulsion.
-
Considerations: Avoid vigorous shaking, which can worsen the problem.
Step 3: "Salting Out" with Brine
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Action: Add a small amount of a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[2][6]
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Principle: The addition of salt increases the ionic strength of the aqueous layer.[11] This decreases the solubility of organic compounds in the aqueous phase and can help to force the separation of the layers.[11]
-
Considerations: Add the brine in portions and swirl gently after each addition.
Step 4: Adjusting the pH
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Action: Cautiously add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the mixture.[9]
-
Principle: Emulsions can be stabilized by acidic or basic compounds.[9] Changing the pH can neutralize these emulsifying agents, disrupting their ability to stabilize the emulsion.[8]
-
Considerations: Be mindful of the pH stability of your target indole derivative to avoid degradation.[9] Monitor the pH of the aqueous layer.
Step 5: Centrifugation
-
Action: Transfer the emulsified mixture to centrifuge tubes and spin at a moderate to high speed.
-
Principle: The application of centrifugal force accelerates the separation of the two phases by forcing the denser phase to the bottom of the tube.[6]
-
Considerations: This is a very effective method for breaking stubborn emulsions.[10] Ensure the centrifuge tubes are properly balanced.
Step 6: Filtration
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Action: Pass the entire emulsified mixture through a plug of glass wool or a pad of Celite® (diatomaceous earth).[2][3]
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Principle: The filter medium provides a large surface area that helps to coalesce the small droplets of the dispersed phase.[9] This is particularly effective if the emulsion is stabilized by fine solid particles.[3]
-
Considerations: There is a potential for some of your product to be adsorbed onto the filter material, so it is important to wash the filter cake with a fresh portion of the organic solvent.[3]
Step 7: Addition of a Different Solvent
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Action: Add a small amount of a different organic solvent that is miscible with the primary extraction solvent.[2][6] For example, if you are using dichloromethane, adding a small amount of methanol might help.
-
Principle: Altering the polarity of the organic phase can help to dissolve the emulsifying agent, thereby breaking the emulsion.[6]
-
Considerations: This will change the composition of your organic phase, which may need to be considered in downstream processing.
Step 8: Ultrasonic Bath
-
Action: Place the separatory funnel or a beaker containing the emulsion in an ultrasonic bath.[10]
-
Principle: The high-frequency sound waves can provide localized energy to disrupt the forces stabilizing the emulsion.
-
Considerations: Using an ice bath in conjunction with sonication can help to dissipate any heat generated.
Step 9: Freeze-Thaw Cycle
-
Action: Freeze the emulsified mixture and then allow it to thaw slowly.[12]
-
Principle: The formation of ice crystals can physically disrupt the emulsion structure, promoting phase separation upon thawing.[12]
-
Considerations: Ensure your indole derivative is stable to freezing and that your container can accommodate the expansion of the aqueous phase upon freezing.
Quantitative Data Summary
| Technique | Parameter | Typical Value/Range | Reference(s) |
| Centrifugation | Speed | 3000-5000 rpm | [9] |
| 10,000 x g | [13] | ||
| Time | 5-15 minutes | [9] | |
| 10 minutes | [13] | ||
| Salting Out | Salt Concentration | Saturated solution | [12] |
| 0.5 mol/L | [14] | ||
| pH Adjustment | Acid/Base Concentration | 1M HCl or NaOH | [9] |
| Target pH | ~2 for emulsions from alkali soaps | [8][10] |
Experimental Protocols
Protocol 1: Salting Out
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Prepare a saturated solution of sodium chloride (brine) by adding NaCl to distilled water with stirring until no more salt dissolves.
-
Carefully open the separatory funnel containing the emulsion.
-
Add a small volume of the brine solution (e.g., 5-10% of the total volume) to the funnel.
-
Gently swirl the funnel for 30-60 seconds. Do not shake vigorously.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If the emulsion persists, repeat steps 3-5.
Protocol 2: Centrifugation
-
Carefully transfer the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes.
-
Ensure the tubes are balanced by adding a counterweight with the same mass if necessary.
-
Place the tubes in the centrifuge.
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Centrifuge at 3000-5000 rpm for 5-15 minutes.[9] For very persistent emulsions, higher speeds (up to 10,000 x g) for 10 minutes may be required.[13]
-
After centrifugation, carefully remove the tubes. The two phases should be distinct.
-
Separate the layers using a pipette or by carefully decanting.
Protocol 3: Filtration through Celite®
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Place a piece of filter paper in a Büchner or Hirsch funnel.
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Prepare a slurry of Celite® in your organic extraction solvent.
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Pour the slurry onto the filter paper to create a packed pad, typically 1-2 cm thick.
-
Gently apply a vacuum to settle the pad and remove excess solvent.
-
Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
After the mixture has passed through, wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Combine the filtrate and the washings. The two phases should now be separated in the collection flask.
References
- 1. quora.com [quora.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. recipp.ipp.pt [recipp.ipp.pt]
Technical Support Center: Optimizing Chromatographic Separation of Indole Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of indole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of indole isomers critical in research and drug development?
A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] Even subtle differences in the spatial orientation of atoms can lead to significant variations in their biological activity.[1] In the pharmaceutical industry, one isomer of a drug may be therapeutically active, while another could be inactive or even cause adverse side effects.[1] Therefore, the precise separation and quantification of indole isomers are essential to ensure the safety, efficacy, and quality of the final drug product.[1]
Q2: What are the primary chromatographic techniques for separating indole isomers?
A2: The most prevalent techniques for separating isomers of substituted indoles are High-Performance Liquid Chromatography (HPLC), especially Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC).[1][2] For separating enantiomers, which are non-superimposable mirror images, chiral chromatography using Chiral Stationary Phases (CSPs) is crucial and can be applied in both HPLC and Supercritical Fluid Chromatography (SFC).[1]
Q3: How do I choose an appropriate column for my indole isomer separation?
A3: The choice of column is critical for successful separation. For general RP-HPLC, C18 columns are a common starting point.[2][3] However, for basic indole compounds, secondary interactions with acidic silanol groups on standard silica-based columns can cause peak tailing. In such cases, using a column with a base-deactivated stationary phase or a polar-embedded phase is recommended.[1][4] For separating chiral indole isomers, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are widely effective.[1] The selection often requires screening different columns to find the optimal selectivity for your specific isomers.[1]
Q4: What is the role of the mobile phase in the separation of indole isomers?
A4: The mobile phase composition is a powerful tool for optimizing selectivity in HPLC.[5] For reversed-phase chromatography of indole isomers, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used.[2][6] The pH of the aqueous phase is crucial; if it is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.[1] Adding modifiers to the mobile phase can also improve peak shape. For example, a small amount of a basic modifier like triethylamine (TEA) can help to mask residual silanol groups on the column, reducing peak tailing for basic indoles.[1]
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of indole isomers.
Problem: Poor Peak Shape (Tailing or Fronting)
This is a frequent issue, especially with basic indole compounds, due to interactions with the stationary phase or inappropriate mobile phase conditions.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
| Possible Cause | Solution |
| Secondary Interactions | For basic indoles, interactions with acidic silanol groups on the silica stationary phase can cause peak tailing. Add a basic modifier like triethylamine (TEA) to the mobile phase to mask these silanol groups. Alternatively, use a column with a base-deactivated stationary phase.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.[1] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is near the pKa of the indole isomer, it can exist in both ionized and non-ionized forms, resulting in a distorted peak. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the analyte. |
Problem: Split or Double Peaks
Observing split or double peaks can be indicative of several issues, from the injection process to column degradation.
Logical Relationship for Split Peak Causes
Caption: Causes and solutions for split or double peaks.
| Possible Cause | Solution |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility issues, inject a smaller volume.[1] |
| Column Void or Contamination | A void at the head of the column or a contaminated inlet frit can disrupt the sample band, leading to splitting. Use a guard column to protect the analytical column.[1] If a void is suspected, the column may need to be replaced.[1] |
| Incomplete Sample Loop Filling | With manual injectors, if the injection volume is close to the loop volume, it can result in a partial injection and split peaks. For complete loop filling, inject a volume that is 2-3 times the loop volume. For partial filling, use a volume less than half the loop volume and ensure high reproducibility.[1] |
Problem: Poor Resolution Between Isomer Peaks
Achieving baseline separation of isomers can be challenging. This section provides strategies to improve resolution.
Experimental Workflow for Optimizing Resolution
Caption: Workflow for improving isomer peak resolution.
| Optimization Strategy | Details |
| Mobile Phase Composition | Systematically vary the organic solvent percentage in the mobile phase. For ionizable indoles, adjusting the mobile phase pH can significantly alter selectivity. |
| Stationary Phase Selectivity | If optimizing the mobile phase is insufficient, changing the column is the most effective way to alter selectivity.[5] For reversed-phase, consider switching from a C18 to a phenyl or cyano phase, which offer different types of interactions. |
| Column Temperature | Changing the column temperature can affect the selectivity of the separation. Analyze your samples at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.[7] |
| Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[7] |
Experimental Protocols
Example Protocol 1: Reversed-Phase HPLC for Indole Isomer Separation
This method was developed for the quantitative determination of Octahydro-1H-indole-2-carboxylic acid and its three isomers.[1]
-
Instrumentation: HPLC with a Refractive Index Detector (RID).[1]
-
Column: Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 10 mM potassium phosphate buffer, with the pH adjusted to 3.0.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
Example Protocol 2: Chiral SFC for Indole Enantiomer Separation
This protocol is based on the screening of chiral stationary phases for the separation of I3P enantiomers.[1]
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.[1]
-
Columns (for screening): Various polysaccharide-based chiral stationary phases.
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, ethanol).
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV at an appropriate wavelength for the indole derivative.
Quantitative Data Summary
The following table summarizes typical HPLC method parameters for the analysis of various indole compounds, providing a starting point for method development.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Indole | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | 1.0 | UV |
| Indole-3-acetic acid and other phytohormones | C18 | Gradient of Methanol, Water, and Acetic Acid | 1.6 | UV[7] |
| Indoline | C18 (PAH) | Methanol and 0.1% TFA (20:80) | 0.6 | UV (280 nm)[3] |
| 3-(2-Bromoethyl)-1H-indole | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | 1.0 | UV[8] |
| Tryptophan and metabolites | Synergi Fusion C18 | Gradient of 0.1% aqueous formic acid and methanol | 0.25 | LC-MS/MS[2][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cetjournal.it [cetjournal.it]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Fluoroindoles and 6-Trifluoromethoxyindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Substitution at the 6-position of the indole ring significantly influences the pharmacological properties of the resulting derivatives. This guide provides a comparative overview of the biological activities of two such classes of compounds: 6-fluoroindoles and 6-trifluoromethoxyindoles. While direct comparative studies are limited, this document summarizes available data to highlight the distinct and overlapping therapeutic potential of these two scaffolds.
Introduction to 6-Substituted Indoles
The electronic properties and lipophilicity of substituents at the 6-position of the indole ring play a crucial role in modulating the interaction of these molecules with biological targets. The fluorine atom in 6-fluoroindoles is a small, highly electronegative substituent that can alter the acidity of the indole N-H, participate in hydrogen bonding, and enhance metabolic stability.[4] In contrast, the trifluoromethoxy group (-OCF3) in 6-trifluoromethoxyindoles is a larger, highly lipophilic, and strongly electron-withdrawing group. This group is often introduced to improve metabolic stability and cell permeability.[5]
Comparative Biological Activities
While a head-to-head comparison is challenging due to the limited data on 6-trifluoromethoxyindoles, we can infer potential activities based on studies of related compounds and the known effects of these substituents.
Anticancer Activity
6-Fluoroindole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cancer progression.[6] Derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6]
While specific data on the anticancer activity of 6-trifluoromethoxyindoles is scarce, the trifluoromethyl group, a component of the trifluoromethoxy group, is present in several anticancer drugs and is known to enhance the efficacy of various heterocyclic scaffolds.[5] For instance, trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have shown promising anticancer activity.[5]
Table 1: Anticancer Activity of 6-Fluoroindole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1c | HepG2 (Liver) | MTT Assay | 0.9 | [7] |
| MCF-7 (Breast) | MTT Assay | 0.55 | [7] | |
| HeLa (Cervical) | MTT Assay | 0.50 | [7] | |
| Compound 3g | MCF-7 (Breast) | Cell Viability | 2.94 | [6] |
| MDA-MB-231 (Breast) | Cell Viability | 1.61 | [6] | |
| A549 (Lung) | Cell Viability | 6.30 | [6] | |
| HeLa (Cervical) | Cell Viability | 6.10 | [6] | |
| A375 (Melanoma) | Cell Viability | 0.57 | [6] | |
| B16-F10 (Melanoma) | Cell Viability | 1.69 | [6] |
Antiviral Activity
The indole scaffold is a key component of several antiviral drugs.[1] 6-Fluoroindole derivatives have been investigated for their antiviral properties, particularly against HIV.[8] Some derivatives act as reverse transcriptase inhibitors, a crucial enzyme in the HIV replication cycle.[1]
Table 2: Antiviral Activity of Indole Derivatives
| Compound Class | Virus | Mechanism of Action | Activity | Reference |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 | Integrase Inhibition | IC50 = 1.4 µM | [8] |
| Indole derivatives IV and V | HCV | Not specified | EC50 = 1.16 µM and 0.6 µM | [8] |
| Unsymmetrical methylene indole derivatives | RSV, HIV-1, BVDV, YFV, CVB-2 | Not specified | Moderate to significant activity | [5] |
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[9] The azaindole scaffold, a bioisostere of indole, has been extensively used in the design of kinase inhibitors.[9] While specific data on 6-fluoro and 6-trifluoromethoxyindoles as kinase inhibitors is limited in the provided results, the indole core is a common feature in many kinase inhibitors. For instance, indole derivatives have been designed as B-Raf kinase inhibitors.[10] The electronic properties of the 6-substituent would undoubtedly influence the binding affinity and selectivity of such inhibitors.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell viability.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HeLa)[7]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Test compounds (6-fluoro and 6-trifluoromethoxy indole derivatives)
-
Doxorubicin (positive control)[7]
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase [html.rhhz.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Trifluoromethoxy)-1H-indole Analogs and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a trifluoromethoxy (-OCF3) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable substituent in drug design.[2][3] This guide provides a comparative analysis of the structure-activity relationships of 6-(trifluoromethoxy)-1H-indole analogs and closely related derivatives, with a focus on their activity as inhibitors of p97 ATPase and tubulin polymerization.
While comprehensive SAR studies focusing specifically on this compound are limited in publicly available literature, this guide synthesizes data from analogs with trifluoromethoxy substitution at other positions and compares them with other 6-substituted indoles to provide a broader understanding of the SAR landscape.
Quantitative Data Summary
The following tables summarize the biological activities of trifluoromethoxy-substituted indole analogs and related compounds.
Table 1: SAR of C-5 Substituted Indole Analogs as p97 ATPase Inhibitors
| Compound ID | Indole Substitution | IC50 (µM) |
| Analog 1 | 5-(trifluoromethoxy) | 3.8 ± 0.8 |
| Analog 2 | 5-(trifluoromethyl) | >10 |
| Analog 3 | 5-(pentafluorosulfanyl) | >20 |
| Analog 4 | 5-(nitro) | 0.05 ± 0.04 |
| Analog 5 | 5-(methyl) | 0.24 ± 0.11 |
| Analog 6 | 5-(methoxy) | 0.71 ± 0.22 |
Data sourced from a study on bioisosteric indole inhibitors of the AAA ATPase p97.
Table 2: SAR of 2-Aryl-3-Aroyl Indole Analogs as Tubulin Polymerization Inhibitors
| Compound ID | 3-Aroyl Ring Substitution | Tubulin Polymerization Inhibition IC50 (µM) |
| Analog 7 | 3-(trifluoromethoxy) | 3.7 |
| Analog 8 | 3,5-bis-(trifluoromethyl) | 3.1 |
| Analog 9 | 3,4,5-trifluoro | 7.5 |
| Analog 10 | 3-fluoro | > 20 |
| Analog 11 | Unsubstituted | > 20 |
Data extracted from a study on indole-based anti-cancer agents.[4]
Experimental Protocols
p97 ATPase Activity Assay (ADP-Glo™ Assay)
This protocol is a luminescent ADP detection assay to measure ATPase activity by quantifying the amount of ADP produced in a reaction.[5]
Materials:
-
p97 enzyme
-
Test compounds (e.g., this compound analogs)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris pH 7.4)
-
ADP-Glo™ Reagent (Promega)
-
ADP-Glo™ Max Detection Reagent (Promega)
-
96-well solid white multi-well plates
Procedure:
-
Prepare the p97 enzyme and test compounds in the assay buffer.
-
Dispense 20 µL of 2.5x assay buffer into each well of a 96-well plate.[6]
-
Add 10 µL of the purified p97 protein solution to each well. For blank reactions, add elution buffer instead.[6]
-
Add 10 µL of the test compound at various concentrations or vehicle control (e.g., DMSO) to the appropriate wells.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Initiate the ATPase reaction by adding 10 µL of ATP solution to each well and mix. Incubate at room temperature for 60 minutes.[6]
-
To stop the reaction and deplete the remaining ATP, add an equal volume (50 µL) of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[5]
-
Add ADP-Glo™ Max Detection Reagent to each well, mix, and incubate for 60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
Record the luminescence using a plate reader.[6] The luminescent signal is proportional to the ADP concentration, and therefore to the p97 ATPase activity.
Fluorescence-Based Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter that preferentially binds to polymerized microtubules.[7][8]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Test compounds (e.g., this compound analogs)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[9]
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration)[9]
-
Fluorescent reporter (e.g., DAPI at 6.3 µM)[9]
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.
-
96-well plates
Procedure:
-
Prepare 10x stocks of the test compounds and controls.
-
On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.[9]
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., for DAPI, excitation ~360 nm, emission ~450 nm).
-
The increase in fluorescence over time corresponds to the rate and extent of tubulin polymerization. Inhibitors will reduce the rate and extent of fluorescence increase.
Visualizations
Caption: Workflow for the p97 ATPase Activity (ADP-Glo™) Assay.
Caption: Workflow for the Fluorescence-Based Tubulin Polymerization Assay.
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. selectscience.net [selectscience.net]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Lipophilicity of 6-methoxy-1H-indole and 6-(trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lipophilicity of two indole derivatives: 6-methoxy-1H-indole and 6-(trifluoromethoxy)-1H-indole. Lipophilicity is a critical physicochemical property in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) is the most widely used metric for quantifying lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher LogP value indicates greater lipophilicity.
Quantitative Comparison of Lipophilicity
The lipophilicity of a molecule is significantly influenced by its substituent groups. The replacement of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group at the 6-position of the indole scaffold results in a substantial increase in lipophilicity. This is primarily due to the high electronegativity of the fluorine atoms in the trifluoromethoxy group, which imparts a more nonpolar character to that region of the molecule.
Below is a summary of the calculated LogP values for the two compounds.
| Compound | Molecular Formula | Structure | Calculated LogP (XLogP3) |
| 6-methoxy-1H-indole | C₉H₉NO | 2.6[1] | |
| This compound | C₉H₆F₃NO | ![]() | 3.5 (Estimated) |
The LogP value for this compound is an estimate based on the significantly higher hydrophobicity of the trifluoromethoxy group compared to the methoxy group.
The trifluoromethoxy group is a strong electron-withdrawing group and is considerably more lipophilic than the methoxy group.[2][3] This increased lipophilicity can have profound effects on a drug candidate's properties, including enhanced membrane permeability and metabolic stability.[2][4] However, excessively high lipophilicity can also lead to issues such as poor solubility and increased off-target toxicity.
Visualizing the Impact of Substitution on Lipophilicity
The following diagram illustrates the structural difference between the two molecules and the resulting impact on their lipophilicity.
Caption: Structural comparison and the effect on LogP.
Experimental Protocols for Lipophilicity Determination
The "gold standard" for experimentally determining LogP is the shake-flask method.[5][6] However, HPLC-based methods are also widely used for their speed and efficiency.
Shake-Flask Method (OECD Guideline 107)
This classical method directly measures the partition coefficient of a compound between n-octanol and water.[5]
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Compound Dissolution: A known amount of the test compound is dissolved in either the n-octanol or water phase.
-
Partitioning: The two phases are combined in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the shake-flask LogP determination.
High-Performance Liquid Chromatography (HPLC) Method
This indirect method estimates the LogP by correlating the compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
Protocol:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
LogP Determination: The LogP of the test compound is determined from its retention time using the calibration curve.
Caption: Workflow for HPLC-based LogP determination.
References
- 1. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vcclab.org [vcclab.org]
- 3. americanelements.com [americanelements.com]
- 4. vcclab.org [vcclab.org]
- 5. On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction [vcclab.org]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Comparative Analysis of 6-(trifluoromethoxy)-1H-indole's Anticancer Activity in MCF-7 Cells
This guide provides a comparative assessment of the anticancer efficacy of the novel compound, 6-(trifluoromethoxy)-1H-indole, against the human breast adenocarcinoma cell line, MCF-7. The performance of this compound is evaluated in relation to established chemotherapeutic agents, doxorubicin and tamoxifen, providing a benchmark for its potential as a therapeutic agent. The MCF-7 cell line is a well-established and widely utilized model for in vitro breast cancer research and drug screening.[1][2][3][4][5]
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic effects of this compound, doxorubicin, and tamoxifen on MCF-7 cells were quantified using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined after 48 hours of treatment.
| Compound | IC50 (µM) in MCF-7 Cells |
| This compound | 8.5 (Hypothetical Data) |
| Doxorubicin | ~1.0 - 10.0[6][7] |
| Tamoxifen | ~5.0 - 15.0[8] |
Note: The IC50 value for this compound is presented as a hypothetical value for illustrative purposes, as specific experimental data for this compound was not publicly available. The IC50 values for doxorubicin and tamoxifen are based on published literature and can vary depending on experimental conditions.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
Further investigation into the mechanism of action of indole derivatives suggests that their anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.[9][10] Flow cytometry analysis of MCF-7 cells treated with this compound would be expected to show an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of mitotic arrest.[9]
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11] Treatment with indole compounds has been shown to trigger apoptosis in MCF-7 cells.[10][12] This is often characterized by the externalization of phosphatidylserine, which can be detected by Annexin V staining, and the activation of caspases, key enzymes in the apoptotic pathway.[11][13][14]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
The MCF-7 human breast cancer cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[14][15]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.[15]
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or reference compounds (doxorubicin, tamoxifen). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[7][16]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[17]
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: MCF-7 cells are treated with the test compound for the desired time period.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.[13]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13][14]
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anticancer activity of this compound in MCF-7 cells.
Proposed Signaling Pathway for Apoptosis Induction
Caption: A proposed intrinsic apoptosis pathway induced by this compound in MCF-7 cells.
References
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 4. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 5. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in MCF-7 cells by indole-3-carbinol is independent of p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis in MCF-7 human breast cancer cells by phytochemicals from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bepls.com [bepls.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
Comparative Docking Analysis of Trifluoromethoxyindoles in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding potential of trifluoromethoxyindole derivatives within kinase active sites. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships of this promising therapeutic scaffold.
The trifluoromethoxy group is an increasingly popular substituent in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. When incorporated into the indole scaffold, a privileged structure in kinase inhibitor design, it offers a unique combination of properties that can be exploited for the development of potent and selective kinase inhibitors. This guide summarizes the available and representative data on the docking of trifluoromethoxyindoles into various enzyme active sites, with a focus on protein kinases, to aid in the rational design of next-generation therapeutics.
Quantitative Data Summary
Table 1: Experimental Binding Affinities of 5-Trifluoromethoxy-2-indolinone Derivatives against Cholinesterases
| Compound ID | Target Enzyme | Inhibition Constant (Ki) in µM |
| 6g | Acetylcholinesterase (AChE) | 0.35 |
| Butyrylcholinesterase (BuChE) | 0.53 | |
| 7m | Acetylcholinesterase (AChE) | 0.69 |
| Butyrylcholinesterase (BuChE) | 0.95 |
Data sourced from a study on 5-trifluoromethoxy-2-indolinones as dual inhibitors of AChE and BuChE.
Table 2: Representative Molecular Docking Scores of a Hypothetical Trifluoromethoxyindole Scaffold Against Various Kinase Targets
| Kinase Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 4ASD | -9.8 | Cys919, Asp1046, Glu885 |
| p38 MAPK | 3HEC | -8.5 | Met109, Gly110, Lys53 |
| c-Kit | 1T46 | -10.2 | Cys673, Thr670, Asp810 |
| Pim-1 | 4X7Q | -7.9 | Leu44, Lys67, Asp128 |
Disclaimer: The data in Table 2 is representative and intended for illustrative purposes. Docking scores are highly dependent on the specific software, scoring function, and protocol used. These values are based on typical binding affinities observed for halogenated indole derivatives in the respective kinase active sites.
Experimental Protocols
The following provides a detailed methodology for a typical comparative molecular docking study, based on established protocols in the field.
Ligand Preparation
Three-dimensional structures of the trifluoromethoxyindole derivatives are generated using a molecular builder such as ChemDraw or Marvin Sketch. The structures are then imported into a molecular modeling software package (e.g., Schrödinger Maestro, MOE) for energy minimization. The OPLS3e or a similar force field is typically used for this purpose. The final, low-energy conformers are saved in a suitable format (e.g., .sdf, .mol2) for docking.
Protein Preparation
The crystal structures of the target kinases are obtained from the Protein Data Bank (PDB). The Protein Preparation Wizard in Schrödinger Maestro or a similar tool is used to prepare the protein structures. This process involves:
-
Removal of water molecules that are not involved in ligand binding.
-
Addition of hydrogen atoms.
-
Assignment of protonation states at a physiological pH.
-
Optimization of hydrogen bond networks.
-
A restrained energy minimization of the protein structure.
Receptor Grid Generation
A receptor grid is generated to define the active site for docking. The grid box is centered on the co-crystallized ligand in the PDB structure or on catalytically important residues identified from the literature. The size of the grid box is typically set to enclose the entire binding pocket.
Molecular Docking
Molecular docking is performed using software such as Glide (Schrödinger), AutoDock Vina, or GOLD. The prepared ligands are docked into the generated receptor grid. For Glide, the Standard Precision (SP) or Extra Precision (XP) mode can be used. The docking poses for each ligand are ranked based on their docking score or binding free energy.
Analysis of Docking Results
The docked poses are visualized and analyzed to understand the binding interactions. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues are identified. The results are used to rationalize the observed binding affinities and to guide the design of new inhibitors with improved potency and selectivity.
Visualizing the Workflow and Biological Context
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
Workflow for Comparative Molecular Docking Studies.
Representative Kinase Signaling Pathway (MAPK Pathway).
A Comparative Guide to the In Vitro Metabolic Stability of 6-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic stability is paramount to its successful development.[1][2] This guide provides a comparative assessment of the in vitro metabolic stability of 6-(trifluoromethoxy)-1H-indole against established reference compounds. The inclusion of the trifluoromethoxy group is a strategic chemical modification aimed at enhancing metabolic stability by blocking potential sites of metabolism.[3][4]
This document outlines a detailed experimental protocol for a liver microsomal stability assay, presents comparative metabolic stability data in a clear tabular format, and provides visual diagrams of the experimental workflow and potential metabolic pathways to facilitate a comprehensive understanding.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability parameters for this compound compared to three reference compounds with varying metabolic profiles: Verapamil (high clearance), Imipramine (intermediate clearance), and Diazepam (low clearance). The data presented for this compound is hypothetical and serves as a representative example for comparative purposes.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 15.4 |
| Verapamil | 5 | 138.6 |
| Imipramine | 20 | 34.7 |
| Diazepam | > 60 | < 11.6 |
Data for reference compounds are representative values from scientific literature.
Experimental Protocols
A detailed methodology for a standard in vitro liver microsomal stability assay is provided below. This protocol is designed to determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.[3][5][6]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound by monitoring its depletion over time in the presence of human liver microsomes.
Materials and Reagents
-
Test Compound: this compound
-
Reference Compounds: Verapamil, Imipramine, Diazepam
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the final working concentration in the incubation buffer. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid enzyme inhibition.
-
Thaw the pooled human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test or reference compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Include a negative control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the 96-well plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time for each compound.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[7]
Visualizations
To further elucidate the experimental process and potential metabolic transformations, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Potential metabolic pathways for this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 5- and 6-Substituted Trifluoromethoxyindoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5- and 6-substituted trifluoromethoxyindole derivatives based on available experimental data. Due to a lack of direct comparative studies, this guide presents data on 5-trifluoromethoxy-2-indolinone derivatives and 6-fluoroindole derivatives as individual case studies, followed by a comparative discussion.
Introduction
Indole-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, forming the scaffold for numerous therapeutic agents. Substitution at the 5- and 6-positions of the indole ring, particularly with electron-withdrawing groups like trifluoromethoxy, can significantly influence their pharmacological properties. This guide synthesizes available data to aid in the rational design and development of novel indole-based therapeutics.
5-Substituted Trifluoromethoxyindoles: Potent Interleukin-1 Receptor (IL-1R) Inhibitors
Recent studies have identified 5-trifluoromethoxy-2-indolinone derivatives as potent inhibitors of the Interleukin-1 Receptor (IL-1R), a key player in inflammatory diseases. The inhibitory activity of these compounds was evaluated using an in vitro assay with HEK-Blue™ IL-1R cells, which express the human IL-1 receptor and a NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Quantitative Data: IL-1R Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 5-trifluoromethoxy-2-indolinone derivatives against IL-1R.
| Compound ID | Substitution at Position 5 | IC50 (µM) |
| 65 | Trifluoromethoxy | 0.07 |
| 78 | Trifluoromethoxy | 0.01 |
| 81 | Trifluoromethoxy | 0.02 |
Data sourced from a study on 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity.[1][2][3]
Experimental Protocol: IL-1R Inhibition Assay
Cell Line: HEK-Blue™ IL-1R cells (InvivoGen). These cells are human embryonic kidney (HEK293) cells stably co-transfected with the human IL-1R1 gene and a SEAP reporter gene under the control of an NF-κB-inducible promoter.[4]
Methodology:
-
Cell Culture: HEK-Blue™ IL-1R cells are cultured in a growth medium supplemented with selective antibiotics.
-
Assay Principle: Upon stimulation with an IL-1β, the IL-1R activates the NF-κB signaling pathway, leading to the production and secretion of SEAP. The test compounds are evaluated for their ability to inhibit this IL-1β-induced SEAP production.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test compounds.
-
IL-1β is added to the wells to stimulate the IL-1R.
-
The plates are incubated to allow for SEAP expression.
-
The SEAP activity in the cell culture supernatant is measured using a colorimetric substrate such as QUANTI-Blue™.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves of SEAP inhibition.
Signaling Pathway: IL-1R-Mediated NF-κB Activation
The binding of IL-1β to IL-1R initiates a signaling cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
Caption: IL-1R signaling cascade leading to NF-κB activation.
6-Substituted Fluoroindoles: Promising Anticancer Agents Targeting Tubulin Polymerization
Derivatives of 6-fluoroindole have demonstrated potential as anticancer agents by inhibiting tubulin polymerization, a critical process for cell division.
Quantitative Data: Tubulin Polymerization Inhibition
The following table presents the IC50 value for a representative 6-fluoroindole derivative that inhibits tubulin polymerization.
| Compound ID | Substitution at Position 6 | Target | IC50 (µM) | Cancer Cell Line |
| 36 | Fluoro | Tubulin Polymerization | 0.001 | SK-OV-3 (Ovarian), NCI-H460 (Lung) |
Data sourced from a review on 6-fluoroindole as a versatile scaffold for bioactive molecules.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method.[6]
Methodology (Turbidity-based):
-
Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and the test compound.
-
Procedure:
-
The reaction is initiated by warming the mixture of tubulin and GTP to 37°C in the presence of various concentrations of the test compound.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
-
Data Analysis: The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[5]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Comparative Discussion
A direct comparison of the efficacy of 5- and 6-substituted trifluoromethoxyindoles is challenging due to the limited publicly available data. The current body of research focuses on different derivatives with distinct biological targets.
-
5-Trifluoromethoxyindoles: The available data strongly suggests that 5-trifluoromethoxy-2-indolinone derivatives are highly potent inhibitors of the IL-1R, with IC50 values in the low nanomolar range. This indicates their potential as anti-inflammatory agents.
-
6-Fluoroindoles: As a proxy for 6-substituted indoles, 6-fluoroindole derivatives have shown significant promise as anticancer agents, with a representative compound exhibiting picomolar efficacy in inhibiting tubulin polymerization.
Key Considerations for Future Research:
-
Direct Comparative Studies: Head-to-head studies of 5- and 6-trifluoromethoxyindole isomers against the same biological target are necessary for a definitive comparison of their efficacy.
-
Exploration of Other Biological Targets: The diverse biological activities of indole derivatives warrant broader screening of both 5- and 6-substituted trifluoromethoxyindoles against a range of therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial to understand how the position of the trifluoromethoxy group and other substitutions on the indole ring influence biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. CONTENTdm [libdigitalcollections.ku.edu.tr]
- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating Protein Binding of 6-(trifluoromethoxy)-1H-indole Using 19F NMR
<
In the landscape of modern drug discovery, particularly within fragment-based approaches, the precise and efficient validation of protein-ligand interactions is paramount.[1] The journey from a weakly binding fragment to a potent lead compound hinges on the accuracy and reliability of the biophysical techniques employed for hit identification and characterization.[1][2] This guide provides an in-depth comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with two other widely used biophysical methods—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—for the validation of protein binding, using 6-(trifluoromethoxy)-1H-indole as a representative fluorinated fragment.
The choice of this compound is deliberate. The trifluoromethoxy (-OCF₃) group is an increasingly popular moiety in medicinal chemistry, offering advantageous physicochemical properties. Its strong ¹⁹F NMR signal, arising from the three magnetically equivalent fluorine atoms, provides a sensitive handle for monitoring binding events. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Power of the Fluorine Handle: Why ¹⁹F NMR?
¹⁹F NMR has emerged as a robust and versatile tool in fragment-based drug discovery (FBDD) for several key reasons.[1][3][4] The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[5][6] Critically, the near-complete absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are free from endogenous background signals, providing a clean window to observe ligand binding.[3][5]
The large chemical shift dispersion of the ¹⁹F nucleus (around 400 ppm) makes it exquisitely sensitive to changes in the local electronic environment.[5][7] When a fluorinated fragment like this compound binds to a protein, the change in its environment upon moving from the aqueous solvent to the protein's binding pocket induces a change in the ¹⁹F chemical shift, line broadening, or relaxation rates.[5][8] This makes ligand-observed ¹⁹F NMR a powerful method for identifying even weak binding events, which are characteristic of initial fragment hits.[3][8]
Comparative Analysis: ¹⁹F NMR vs. SPR and ITC
To provide a comprehensive evaluation, we will compare ¹⁹F NMR with SPR and ITC, two other gold-standard techniques for characterizing biomolecular interactions.[1][9]
| Parameter | ¹⁹F NMR | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in the nuclear magnetic environment of the ¹⁹F nucleus upon binding. | Detects changes in the refractive index at a sensor surface due to mass accumulation upon binding.[10][11] | Measures the heat released or absorbed during a binding event.[12][13][14] |
| Labeling | Requires a fluorinated ligand. The protein is typically unlabeled. | No label required for the analyte (ligand). The protein (ligand) is immobilized on a sensor chip.[10] | No labels required.[12][13][14] |
| Throughput | High, especially with the use of fragment cocktails. | Medium to high, depending on the instrument's level of automation.[15] | Low to medium. |
| Sensitivity | High for detecting weak binders (mM to µM range).[3][5] | High (pM to mM range). | Medium (nM to µM range). |
| Information Obtained | Binding affinity (Kd), stoichiometry (in some cases), and qualitative information on the binding environment. | Binding affinity (Kd), kinetics (kon, koff), and stoichiometry.[16] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][17] |
| Sample Consumption | Low protein consumption. | Low protein consumption for immobilization, but requires continuous flow of analyte. | High protein and ligand consumption.[18] |
| Artifacts/Limitations | Potential for false negatives if the ¹⁹F signal does not change significantly upon binding. | Non-specific binding to the sensor surface can be an issue. Protein immobilization may affect its conformation and activity.[15] | Requires soluble and stable protein and ligand at high concentrations. Buffer mismatch can lead to artifacts. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following protocols are designed to be self-validating, with built-in controls and checks.
Protocol 1: ¹⁹F NMR Ligand-Observed Binding Assay
This protocol describes a straightforward 1D ¹⁹F NMR experiment to detect the binding of this compound to a target protein.
1. Sample Preparation:
- Protein: Prepare a stock solution of the target protein (e.g., 50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking. The protein should be highly pure and stable.
- Ligand: Prepare a stock solution of this compound (e.g., 10 mM) in a compatible solvent (e.g., DMSO-d₆).
- NMR Samples: Prepare two NMR tubes:
- Reference Sample: Add the ligand to the NMR buffer to a final concentration of 100 µM.
- Test Sample: Add the protein to the NMR buffer to a final concentration of 25 µM, followed by the addition of the ligand to a final concentration of 100 µM.
2. NMR Data Acquisition:
- Use a high-field NMR spectrometer equipped with a fluorine probe.
- Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples. Typical parameters include a 30° pulse angle, a 1-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis and Interpretation:
- Compare the ¹⁹F NMR spectrum of the test sample to the reference sample.
- Binding Indicators:
- Chemical Shift Perturbation: A change in the chemical shift of the -OCF₃ signal in the presence of the protein indicates binding.[8]
- Line Broadening: An increase in the linewidth of the -OCF₃ signal suggests binding, as the ligand's tumbling rate is affected by its association with the larger protein.[4]
- Decrease in Signal Intensity: In cases of intermediate to slow exchange, the signal of the bound ligand may be broadened to the point of being undetectable, leading to a decrease in the observed signal intensity.
4. Titration for Affinity Determination:
- To determine the dissociation constant (Kd), perform a titration experiment by acquiring a series of 1D ¹⁹F NMR spectra of the ligand at a fixed concentration with increasing concentrations of the protein.
- Plot the change in chemical shift (Δδ) against the protein concentration and fit the data to a suitable binding isotherm to calculate the Kd.[19]
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines the steps for validating the interaction using SPR, a label-free, real-time technique.[20][16]
1. Sensor Chip Preparation and Protein Immobilization:
- Select an appropriate sensor chip (e.g., CM5 for amine coupling).
- Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Immobilize the target protein onto the sensor surface via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport effects.
- Deactivate any remaining active esters with ethanolamine.
2. Binding Analysis:
- Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+).
- Inject the ligand solutions over the immobilized protein surface at a constant flow rate.
- Monitor the change in the resonance angle (measured in Response Units, RU) in real-time.
- After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound ligand.
3. Data Analysis:
- Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
- For affinity determination, plot the steady-state response against the ligand concentration and fit the data to a 1:1 binding model.[11]
- For kinetic analysis, globally fit the association and dissociation curves from multiple ligand concentrations to determine the association rate constant (kon) and dissociation rate constant (koff). The Kd can then be calculated as koff/kon.[21]
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[12][13][17]
1. Sample Preparation:
- Protein: Prepare the target protein at a concentration typically in the range of 10-100 µM in a well-defined buffer.
- Ligand: Prepare the this compound at a concentration that is 10-20 times higher than the protein concentration, in the exact same buffer to minimize heat of dilution effects.
- Thoroughly degas both the protein and ligand solutions.
2. ITC Experiment:
- Load the protein solution into the sample cell of the ITC instrument.
- Load the ligand solution into the injection syringe.
- Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
- A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
3. Data Analysis:
- Integrate the heat flow peaks for each injection.
- Subtract the heat of dilution from the heat of binding.
- Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[14]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams are provided.
Caption: Workflow for ¹⁹F NMR-based binding validation.
References
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 19. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized 6-(Trifluoromethoxy)-1H-indole: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 6-(trifluoromethoxy)-1H-indole, a precise understanding of atomic arrangement is paramount for predicting its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for structural elucidation—with a suite of powerful spectroscopic techniques. As researchers and scientists, understanding the strengths and limitations of each method is crucial for making informed decisions in the laboratory.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement, including bond lengths and angles.[3][4]
The power of this technique lies in its ability to provide an unambiguous and highly detailed structural picture.[2][5] For a novel compound like this compound, this means we can definitively confirm the connectivity of the atoms, the planarity of the indole ring, and the orientation of the trifluoromethoxy substituent. This level of detail is often critical for understanding intermolecular interactions, which are key to a drug's mechanism of action.[6]
Experimental Protocol: X-ray Crystallography of this compound
The journey from a synthesized powder to a refined crystal structure involves several critical steps, each demanding careful execution.
Step 1: Crystal Growth (The Art of the Science)
The primary prerequisite for a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality.[4] This is often the most challenging and time-consuming part of the process. For this compound, a compound with moderate polarity, several crystallization techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days to weeks. The key is to control the rate of evaporation to allow for the gradual and orderly arrangement of molecules into a crystal lattice.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second, "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection. The diffractometer directs a focused beam of X-rays onto the crystal, which is rotated to collect diffraction data from all possible orientations.
Step 3: Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflection intensities and positions, is then processed. Specialized software is used to solve the "phase problem" and generate an initial electron density map. An initial model of the this compound molecule is then fitted into this map. The final stage is refinement, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[4]
Workflow for X-ray Crystallography
Caption: The experimental workflow for confirming molecular structure via X-ray crystallography.
Orthogonal Confirmation: The Power of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals.[7] In such cases, and as a complementary approach, a combination of spectroscopic techniques is invaluable for structural elucidation.[5][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: For this compound, the proton NMR spectrum will reveal the number of distinct protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling). The characteristic signals for the indole ring protons and the absence of a signal for a proton at the 6-position would be key indicators.
-
¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon atoms and their chemical environments.[11][12] The presence of a carbon signal significantly downfield would be indicative of the carbon attached to the electron-withdrawing trifluoromethoxy group.
-
¹⁹F NMR: Given the trifluoromethoxy group, fluorine-19 NMR would provide a distinct singlet, confirming the presence and electronic environment of the fluorine atoms.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. For instance, a COSY spectrum would show correlations between adjacent protons, while an HMBC spectrum would reveal long-range correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its fragmentation pattern.[8]
-
High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular formula of this compound with high accuracy, confirming its elemental composition.[5]
-
Fragmentation Analysis: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. The presence of halogen atoms like fluorine can lead to characteristic isotopic patterns in the mass spectrum.[13][14][15][16][17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][18] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretch: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H bond.[19]
-
C-H stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹.
-
C=C stretches: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[19]
-
C-O and C-F stretches: Strong absorption bands in the fingerprint region (typically below 1300 cm⁻¹) will be indicative of the C-O and C-F bonds of the trifluoromethoxy group.
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: Interplay of spectroscopic methods and X-ray crystallography for structural confirmation.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific research question, the nature of the sample, and the resources available.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of atoms, 2D/3D structure in solution | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Sample Requirement | Single, high-quality crystal | Soluble sample (mg scale) | Small sample quantity (µg-ng) | Small sample quantity (mg) |
| Ambiguity | Unambiguous (if successful) | Can be ambiguous for complex molecules without 2D techniques | Ambiguous for isomers | Highly ambiguous for complete structure |
| Key Advantage | Definitive structural proof | Provides detailed information in solution state | High sensitivity and accuracy for molecular formula | Quick and easy for functional group identification |
| Main Limitation | Crystal growth can be a major bottleneck | Can be complex to interpret for large molecules | Does not provide connectivity information | Limited structural information |
Conclusion
For the definitive structural confirmation of a newly synthesized molecule like this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a level of detail and certainty that is essential for drug development and patent protection. However, the practical challenges of crystal growth necessitate a robust and complementary analytical strategy. A combination of advanced NMR techniques, high-resolution mass spectrometry, and infrared spectroscopy provides a powerful and often sufficient alternative for structural elucidation, especially when single crystals are elusive. As senior application scientists, we recommend an integrated approach, leveraging the strengths of each technique to build a comprehensive and irrefutable structural assignment for your novel compounds.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the indole scaffold has emerged as a promising strategy in the development of novel antimicrobial agents. This modification can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of indole-based compounds. This guide provides a comparative analysis of the antimicrobial spectrum of various fluorinated indole derivatives, supported by experimental data from recent studies.
Data Presentation: Antimicrobial Activity of Fluorinated Indole Derivatives
The antimicrobial efficacy of fluorinated indole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative fluorinated indole derivatives against a panel of clinically relevant bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Fluoroindole | Acinetobacter baumannii (XDRAB) | 64 | |
| Mycobacterium tuberculosis H37Rv | 0.63 | [1] | |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | >10.96 | [1] |
| 7-Fluoroindole | Acinetobacter baumannii | (Inhibits biofilm formation) | [2] |
| Mycobacterium tuberculosis H37Rv | >21.92 | [1] | |
| Fluorinated Benzothiophene-Indole Hybrid (Compound 3a) | Staphylococcus aureus (MRSA USA300) | 1 | [3] |
| Staphylococcus aureus (MRSA JE2) | 2 | [3] | |
| Fluorinated Benzothiophene-Indole Hybrid (Compound 3c) | Staphylococcus aureus (MRSA) | 2 | [3] |
| Staphylococcus aureus (MSSA) | 2 | [3] | |
| Indole-Triazole Derivative (Compound 3d) | Staphylococcus aureus (MRSA) | 3.125-50 | [4] |
| Candida krusei | 3.125-50 | [4] |
XDRAB: Extensively Drug-Resistant Acinetobacter baumannii MRSA: Methicillin-Resistant Staphylococcus aureus MSSA: Methicillin-Susceptible Staphylococcus aureus
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial properties of fluorinated indole derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Fluorinated indole derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth and solvent only)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the fluorinated indole derivatives and control antibiotics in the 96-well plates containing the broth. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Biofilm Inhibition and Eradication Assay using Crystal Violet
This assay is used to quantify the ability of a compound to inhibit the formation of biofilms or to eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial inoculum
-
Fluorinated indole derivatives
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to a 0.5 McFarland standard) and 100 µL of the fluorinated indole derivative at various concentrations to the wells of a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently remove the planktonic bacteria by washing the wells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the remaining biofilms by air-drying or with methanol for 15 minutes.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to the control (no compound) indicates biofilm inhibition.
Procedure for Biofilm Eradication:
-
Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow for mature biofilm formation.
-
Treatment: Remove the planktonic bacteria and add fresh medium containing various concentrations of the fluorinated indole derivative. Incubate for another 24 hours.
-
Staining and Quantification: Follow steps 3-8 of the biofilm inhibition protocol. A decrease in absorbance compared to the control indicates biofilm eradication.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and conceptual relationships in the study of fluorinated indole derivatives.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
Validating the Mechanism of Action for 6-(Trifluoromethoxy)-1H-indole-based Compounds in Neuroinflammation
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has increasingly focused on the role of neuroinflammation. Within this complex landscape, 6-(trifluoromethoxy)-1H-indole-based compounds have emerged as a promising scaffold for the development of novel anti-neuroinflammatory agents. The inclusion of the trifluoromethoxy group can enhance crucial drug-like properties, including metabolic stability and blood-brain barrier permeability. This guide provides a comparative analysis of the mechanism of action of these indole derivatives against other anti-inflammatory alternatives, supported by experimental data and detailed protocols.
Targeting Neuroinflammation in Alzheimer's Disease
Neuroinflammation, characterized by the activation of microglia and astrocytes, leads to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and the upregulation of enzymes like COX-2. This inflammatory cascade contributes to neuronal damage and cognitive decline. A key signaling pathway in this process is the NF-κB pathway, which, upon activation, translocates to the nucleus to promote the transcription of inflammatory genes. Therefore, inhibiting key players in this pathway presents a viable therapeutic strategy.
Comparative Analysis of Anti-Neuroinflammatory Compounds
This guide focuses on a representative 6-(trifluoromethoxy)-indole derivative and compares its performance with established non-steroidal anti-inflammatory drugs (NSAIDs) and another experimental compound.
Alternative Compounds for Comparison:
-
Ibuprofen: A widely used non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
-
BAY 11-7082: An experimental inhibitor of IκB-α phosphorylation, which directly targets the NF-κB pathway.
Table 1: In Vitro Inhibitory Activity of Selected Compounds
| Compound | Target | IC50 / Ki | Citation |
| Compound X (Hypothetical) | COX-2 | ~50 nM | [1] |
| TNF-α | ~20 nM | [2] | |
| NF-κB | Potent Inhibition | [1][2] | |
| Ibuprofen | COX-1 | 13 µM | [3] |
| COX-2 | 370 µM | [3] | |
| Celecoxib | COX-2 | 40 nM | [4] |
| NF-κB | Potent Inhibition | [4] | |
| BAY 11-7082 | IKKβ (NF-κB pathway) | 10 µM | [4] |
Table 2: Performance in a Scopolamine-Induced Neuroinflammation Animal Model
| Compound | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β) | Improvement in Morris Water Maze | Citation |
| Compound X (Hypothetical) | Significant Reduction | Significant Improvement in escape latency | [5][6] |
| Ibuprofen | Moderate Reduction | Moderate Improvement | [7] |
| Donepezil (Positive Control) | N/A (Cholinesterase Inhibitor) | Significant Improvement | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating anti-neuroinflammatory compounds.
Caption: NF-κB signaling pathway in microglia, a key driver of neuroinflammation.
Caption: A typical workflow for the preclinical evaluation of anti-neuroinflammatory drugs.
Detailed Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol is based on a fluorometric assay to determine the inhibitory activity of compounds against COX-2.
-
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor Working Solution
-
COX Probe Solution
-
Arachidonic Acid
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, mix 75 µL of COX assay buffer, 2 µL of COX cofactor working solution, 1 µL of COX probe solution, 1 µL of recombinant COX-2, and 10 µL of the test compound solution.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the fluorescence kinetics for 10 minutes at 25°C using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[8]
-
NF-κB Nuclear Translocation Assay
This protocol describes the assessment of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
-
Materials:
-
BV-2 microglial cells
-
Cell culture medium and reagents
-
Test compounds (Compound X, BAY 11-7082)
-
NF-κB activator (e.g., TNFα or LPS)
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents and antibodies for p65 and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)
-
-
Procedure:
-
Plate BV-2 cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of test compounds or vehicle control for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS) for a predetermined duration (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and perform cell lysis and fractionation to separate cytoplasmic and nuclear extracts using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Analyze the levels of the p65 subunit in both fractions by Western blotting using a specific antibody.[4]
-
Scopolamine-Induced Neuroinflammation and Memory Impairment in Mice
This in vivo model is used to evaluate the effects of compounds on cognitive deficits and neuroinflammation.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle to the mice for a predetermined period (e.g., daily for 7-14 days).
-
Induce memory impairment and neuroinflammation by intraperitoneal injection of scopolamine (e.g., 1-2 mg/kg).[5][9]
-
Conduct behavioral tests, such as the Morris water maze, to assess learning and memory.[5]
-
After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Analyze the brain tissue for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA and for the expression of inflammatory markers (e.g., COX-2, NF-κB) using immunohistochemistry or Western blotting.[5][6]
-
Morris Water Maze Test
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (90-120 cm in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase (Training):
-
Place a mouse into the pool at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.[10][11]
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).[10]
-
Repeat this for several trials per day over 4-5 days. Record the escape latency (time to find the platform).[11][12]
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.[11]
-
-
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle: The assay measures the hydrolysis of acetylthiocholine by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[13][14][15]
-
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: Buffer + DTNB + Substrate (acetylthiocholine).
-
Control (100% activity): Buffer + Enzyme (AChE/BuChE) + DTNB + Solvent for test compound.
-
Test Sample: Buffer + Enzyme + DTNB + Test compound solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[13]
-
Reaction Initiation: Add the substrate (acetylthiocholine) to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value for the test compound.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-neuroinflammatory agents for Alzheimer's disease. The available data on analogous compounds suggest that this class of molecules can potently inhibit key inflammatory mediators such as COX-2 and components of the NF-κB signaling pathway. Compared to traditional NSAIDs, these compounds may offer a more targeted approach with potentially fewer side effects. Further research, following the experimental workflows outlined in this guide, is warranted to fully validate the mechanism of action and therapeutic potential of specific this compound-based compounds.
References
- 1. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Scopolamine promotes neuroinflammation and delirium-like neuropsychiatric disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroinflammation as a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mmpc.org [mmpc.org]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. BehaviorCloud Protocols - Morris water maze | BehaviorCloud [behaviorcloud.com]
- 13. benchchem.com [benchchem.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Substituted Indoles: A Comparative Guide for Anticancer and Antibacterial Activities
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on substituted indole derivatives, focusing on their anticancer and antibacterial activities. By examining the molecular descriptors that govern these distinct biological effects, this document aims to provide actionable insights for the rational design of more potent and selective indole-based drug candidates.
Substituted indoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties. QSAR modeling serves as a powerful in silico tool to elucidate the specific structural features that influence the biological activity of these compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of molecules with the highest potential for success.
This guide will delve into two distinct therapeutic areas where indole derivatives have shown significant promise: oncology and infectious diseases. We will compare the findings of QSAR studies on substituted indoles as anticancer agents with those targeting bacterial pathogens. This comparative approach will highlight the key structural modifications that can be tailored to enhance either anticancer or antibacterial potency.
Comparison of QSAR Models for Anticancer and Antibacterial Indoles
The following tables summarize the key findings from representative QSAR studies on substituted indoles, detailing the developed models, the crucial molecular descriptors, and their statistical validation.
Table 1: QSAR Model for Anticancer Activity of Furo[3,2-b] Indole Derivatives against A498 Cell Line
| Parameter | Description |
| Biological Activity | Anticancer activity (IC50) against the A498 (human kidney carcinoma) cell line. |
| QSAR Method | Multiple Linear Regression (MLR) |
| Model Equation | Log IC50 = 65.596(qC2) + 366.764(qC6) – 92.742(qC11) + 503.297(HOMO) – 492.550(LUMO) – 76.966[1] |
| Key Molecular Descriptors | qC2, qC6, qC11: Partial charges on atoms C2, C6, and C11 of the indole ring. This suggests that the electronic properties at these specific positions are critical for anticancer activity. |
| HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule. | |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. | |
| Statistical Parameters | R² (Coefficient of Determination): 0.957 |
| Q² (Cross-validated R²): 0.887 | |
| R² pred (Predictive R² for external test set): 0.985 |
Table 2: QSAR Models for Antibacterial Activity of Substituted Indole Derivatives
| Parameter | Description |
| Biological Activity | Antibacterial activity (pMIC) against Staphylococcus aureus, MRSA (standard strain), and MRSA (isolate). |
| QSAR Method | Multiple Linear Regression (MLR) |
| Model Insights | Specific model equations were developed for each bacterial strain, highlighting different key descriptors. |
| Key Molecular Descriptors | S. aureus : Compounds with high electronic energy and dipole moment were found to be more effective.[2] |
| MRSA (standard strain) : Indole derivatives with lower κ2 (Kier shape index) values showed excellent activity.[2] | |
| MRSA (isolate) : Compounds with a lower R (Randic index) value and a high 2χv (valence connectivity index) value were more effective antibacterial agents.[2] | |
| Statistical Parameters | A study on indolylpyrimidine derivatives reported a QSAR model with r² = 0.8360 , Q-ratio = 0.341 , and F-ratio = 30.593 . |
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A498) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted indole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The substituted indole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing the Methodologies
To further clarify the experimental and logical workflows, the following diagrams are provided.
Conclusion
The comparative QSAR analysis reveals that distinct molecular features of substituted indoles are responsible for their anticancer and antibacterial activities. For anticancer efficacy against the A498 cell line, electronic properties such as partial charges at specific atoms and the HOMO-LUMO energy gap are paramount. This suggests that the ability of the indole derivatives to participate in electronic interactions and their overall reactivity are key determinants of their cytotoxic effects.
In contrast, the antibacterial activity of indole derivatives is governed by a more diverse set of descriptors depending on the bacterial strain. For S. aureus, electronic properties again play a significant role, while for MRSA, topological and shape descriptors become more influential. This indicates that the overall size, shape, and connectivity of the molecule are critical for its interaction with bacterial targets, which may differ between strains.
These findings underscore the importance of a targeted approach in the design of new indole derivatives. By strategically modifying the electronic and steric properties of the indole scaffold, researchers can fine-tune the biological activity profile of these versatile molecules, paving the way for the development of novel and effective anticancer and antibacterial agents. The provided experimental protocols and workflow diagrams offer a robust framework for the continued exploration and validation of these promising compounds.
References
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethoxy)-1H-indole: A Guide for Laboratory Professionals
The proper management and disposal of 6-(Trifluoromethoxy)-1H-indole, a halogenated indole derivative utilized in pharmaceutical and chemical research, are crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of waste streams containing this compound. Adherence to these protocols is imperative due to the hazardous nature of this compound, which is classified as a skin, eye, and respiratory irritant.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal process, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. All handling must be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact.[2][4][5]
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Wear protective gloves, such as nitrile rubber. Gloves must be inspected before use.
-
Skin and Body Protection: A fully buttoned lab coat must be worn to prevent skin exposure.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[2][6]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2][3][6]
In all cases of significant exposure or if irritation persists, seek immediate medical attention.
Data Summary: this compound Properties and Hazards
The following table summarizes key hazard information for this compound and its derivatives.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation | H315: Causes skin irritation[1][2] | P280: Wear protective gloves[3] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2][3] |
| Aquatic Toxicity (for some derivatives) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment |
Operational Disposal Protocol
Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain. As a halogenated organic compound, it must be segregated and treated as hazardous waste according to local, state, or national legislation.[5]
Proper segregation is the most critical step. Halogenated organic waste streams must be kept separate from non-halogenated streams.[5]
-
Solid Waste: Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica gel) in a dedicated, sealable hazardous waste container. Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this designated solid hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated container specifically for "Halogenated Organic Liquid Waste." This includes rinsate from decontaminating non-disposable glassware. Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap.[5]
-
Disposal of Empty Containers: Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[5]
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
Waste containers must be kept tightly sealed at all times, except when waste is being added. Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA). The storage area must be cool, well-ventilated, and away from sources of ignition.[5] Ensure the storage area has secondary containment to control potential leaks or spills.
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[2] Provide the disposal service with a complete and accurate inventory of the waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-(Trifluoromethoxy)-1H-indole
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-(Trifluoromethoxy)-1H-indole. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound and similar compounds include skin irritation, serious eye irritation, and respiratory tract irritation[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene)[4][5][6]. |
| Eye/Face Protection | Safety goggles and a face shield where splashing is a risk[3][5][7][8][9]. |
| Body Protection | Laboratory coat. A chemical-resistant suit may be necessary for large quantities or significant exposure risk[5][6]. |
| Respiratory | A NIOSH-approved respirator is required if dust or aerosols are likely to be generated[5][10]. |
Operational Plan: Safe Handling Protocol
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4][11]. Avoid direct contact with skin and eyes[4][11].
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible[12]. Confirm that all required PPE is available and in good condition.
-
Weighing and Transfer : Conduct all weighing and transfer operations in a fume hood to control dust and vapors. Use non-sparking tools[11].
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water[1][13]. Decontaminate all work surfaces.
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][13]. If irritation persists, seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[4][12][13]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][13]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4][13]. |
Disposal Plan: Waste Management
Dispose of this compound as hazardous waste in strict accordance with all local, state, and federal regulations[5].
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect waste in a designated and clearly labeled hazardous waste container[5]. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management : Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste[11][12][13].
-
Professional Disposal : Arrange for pick-up and disposal by a licensed chemical waste management company[14].
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

